molecular formula C38H62O13 B15593686 Torvoside D

Torvoside D

Cat. No.: B15593686
M. Wt: 726.9 g/mol
InChI Key: FOCICMJCJFCWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Torvoside D is a steroid saponin.

Properties

Molecular Formula

C38H62O13

Molecular Weight

726.9 g/mol

IUPAC Name

2-[2-(3',16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl)oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C38H62O13/c1-16-10-27(41)38(47-14-16)17(2)28-26(51-38)13-22-20-12-25(23-11-19(39)6-8-36(23,4)21(20)7-9-37(22,28)5)49-35-32(45)33(29(42)18(3)48-35)50-34-31(44)30(43)24(40)15-46-34/h16-35,39-45H,6-15H2,1-5H3

InChI Key

FOCICMJCJFCWOL-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Torvoside D: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torvoside D, a steroidal saponin (B1150181) with the chemical formula C38H62O13, has been identified in select species of the Solanum genus. This technical guide provides a comprehensive overview of the natural sources of this compound, a detailed, generalized protocol for its isolation and purification, and a discussion of its potential biological activities based on related compounds. The methodologies presented are synthesized from established procedures for the isolation of steroidal saponins (B1172615) from plant materials, offering a foundational approach for researchers. This document aims to serve as a valuable resource for the scientific community engaged in natural product chemistry and drug discovery.

Natural Sources

This compound has been primarily isolated from Solanum chrysotrichum. While this appears to be the principal documented source, related Torvosides (A, H, etc.) have been identified in other Solanum species, such as Solanum torvum, suggesting that this compound may also be present in these or other related plants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification and characterization during and after the isolation process.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C38H62O13[1]
Molecular Weight 726.9 g/mol [1]
Class Steroidal Saponin[1]

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a generalized methodology for the isolation and purification of this compound from the aerial parts of Solanum chrysotrichum, adapted from established procedures for isolating steroidal saponins from Solanum species.

3.1. Plant Material Collection and Preparation

  • Collect fresh, healthy aerial parts (leaves and stems) of Solanum chrysotrichum.

  • Thoroughly wash the plant material with distilled water to remove any dirt and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

3.2. Extraction

  • Macerate the powdered plant material (e.g., 1 kg) in 80% aqueous methanol (B129727) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure at a temperature not exceeding 45°C using a rotary evaporator to obtain a crude methanolic extract.

  • Suspend the crude extract in distilled water and partition successively with n-hexane, chloroform (B151607), and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.

  • Concentrate the n-butanol fraction to dryness to yield the crude saponin extract.

3.3. Chromatographic Purification

3.3.1. Column Chromatography

  • Subject the crude saponin extract to column chromatography on a silica (B1680970) gel (60-120 mesh) column.

  • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 95:5, 90:10, 85:15, etc., v/v).

  • Collect fractions of a suitable volume (e.g., 20 mL) and monitor by Thin Layer Chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the fractions containing the compound of interest using preparative HPLC.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for saponin separation.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Collect the peak corresponding to this compound.

  • Lyophilize the purified fraction to obtain pure this compound.

3.4. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure.

Visualization of Experimental Workflow and Potential Signaling Pathway

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Isolation_Workflow Plant_Material Plant Material (Solanum chrysotrichum) Grinding Grinding Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Partitioning Solvent Partitioning Concentration->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation and purification of this compound.

4.2. Postulated Signaling Pathway for Cytotoxic Activity

While the specific signaling pathway for this compound has not been elucidated, many steroidal saponins from Solanum species exhibit cytotoxic activity. A plausible mechanism involves the induction of apoptosis. The following diagram illustrates a generalized apoptotic pathway that could be initiated by this compound.

Apoptosis_Pathway Torvoside_D This compound Mitochondria Mitochondria Torvoside_D->Mitochondria Stress Induction Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Formation Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase3 Pro-Caspase-3 Activated_Caspase9->Caspase3 Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: A postulated apoptotic pathway potentially induced by this compound.

Conclusion

This compound represents a promising natural product for further investigation. This guide provides a foundational framework for its isolation and purification, enabling researchers to obtain this compound for biological screening and further studies. The elucidation of its precise mechanism of action and its full therapeutic potential awaits further dedicated research.

References

Preliminary Screening of Torvoside D Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Torvoside D, a steroidal glycoside identified from plants of the Solanum genus, belongs to a class of natural products that have demonstrated a wide array of biological activities. While direct experimental data on this compound is limited in publicly accessible literature, the extensive research on its structural analogs, particularly other torvosides and steroidal saponins (B1172615) isolated from Solanum torvum, provides a strong rationale for its preliminary bioactivity screening. This guide synthesizes the existing knowledge on related compounds to propose a comprehensive screening strategy for this compound, focusing on its potential anticancer properties. Detailed experimental protocols, data presentation formats, and hypothetical signaling pathways are provided to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The genus Solanum is a rich source of diverse secondary metabolites, among which steroidal glycosides have been a focal point for drug discovery due to their significant pharmacological activities.[1] These compounds have been reported to possess cytotoxic, antiviral, and anti-inflammatory properties.[2][3] this compound, a member of this family, remains largely uncharacterized in terms of its bioactivity. This document outlines a proposed preliminary screening workflow for this compound, leveraging the established bioactivities of its congeners to inform the experimental design. The primary focus of this guide is to provide a framework for evaluating the anticancer potential of this compound.

Bioactivity of Structurally Related Torvosides and Steroidal Glycosides

A comprehensive literature review reveals significant cytotoxic activity of various torvosides and other steroidal glycosides isolated from Solanum torvum against a panel of human cancer cell lines. This data provides a strong impetus for investigating this compound for similar properties. The following tables summarize the reported in vitro cytotoxic activities of these related compounds.

Table 1: Cytotoxic Activity of Torvosides from Solanum torvum
CompoundCancer Cell LineIC50 (µM)Reference
Torvoside MMGC-803-[1]
HepG2-[1]
A549-[1]
MCF-7-[1]
Torvoside NMGC-803-[1]
HepG2-[1]
A549-[1]
MCF-7-[1]
Torvoside JSK-LU-1>50[4]
HepG2>50[4]
MCF-7>50[4]
T24>50[4]
Torvoside KSK-LU-1>50[4]
HepG2>50[4]
MCF-7>50[4]
T24>50[4]
Torvoside LSK-LU-1>50[4]
HepG2>50[4]
MCF-7>50[4]
T24>50[4]
Torvoside QSK-LU-114.18 ± 1.12 µg/mL[5]
HepG225.31 ± 1.54 µg/mL[5]
MCF-733.47 ± 2.01 µg/mL[5]
T2441.56 ± 2.23 µg/mL[5]
Torvoside RSK-LU-128.76 ± 1.65 µg/mL[5]
HepG245.89 ± 2.11 µg/mL[5]
MCF-762.34 ± 3.12 µg/mL[5]
T2489.31 ± 3.54 µg/mL[5]

Note: Some data for Torvoside M and N were reported as "cytotoxic" without specific IC50 values in the cited literature.

Table 2: Cytotoxic Activity of Other Steroidal Glycosides from Solanum torvum
CompoundCancer Cell LineIC50 (µM)Reference
Neochlorogenin 6-O-β-D-quinovopyranosideSK-LU-17.89 ± 0.87[4]
HepG210.23 ± 1.02[4]
MCF-715.67 ± 1.34[4]
T2423.45 ± 2.11[4]
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranosideSK-LU-112.45 ± 1.11[4]
HepG218.76 ± 1.54[4]
MCF-725.43 ± 1.98[4]
T2431.87 ± 2.54[4]
6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-olSK-LU-122.54 ± 1.87[4]
HepG229.87 ± 2.01[4]
MCF-738.98 ± 2.87[4]
T2446.76 ± 3.88[4]
Solagenin 6-O-β-D-quinovopyranosideSK-LU-19.87 ± 0.99[4]
HepG214.32 ± 1.21[4]
MCF-721.98 ± 1.87[4]
T2428.76 ± 2.32[4]

Proposed Experimental Protocols for Preliminary Screening

The following protocols are based on methodologies reported in the cited literature for the bioactivity screening of steroidal glycosides.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent different cancer types. Based on the activity of related compounds, the following are recommended for initial screening:

  • Lung Carcinoma: SK-LU-1, A-427

  • Hepatocellular Carcinoma: HepG2

  • Breast Adenocarcinoma: MCF-7

  • Bladder Carcinoma: T24

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HepG2) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep This compound Stock Solution (DMSO) treatment Treatment with This compound Dilutions compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_add MTT Addition incubation->mtt_add formazan_sol Formazan Solubilization (DMSO) mtt_add->formazan_sol readout Absorbance Reading (570 nm) formazan_sol->readout calc Calculate % Viability readout->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for in vitro cytotoxicity screening of this compound using the MTT assay.

Hypothetical Signaling Pathway for Anticancer Activity

Based on the known mechanisms of other steroidal saponins and anticancer agents, a plausible signaling pathway for this compound-induced apoptosis is the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical pathway for investigation.

G TorvosideD This compound Bcl2 Bcl-2 (Anti-apoptotic) TorvosideD->Bcl2 inhibition Bax Bax (Pro-apoptotic) TorvosideD->Bax activation Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially modulated by this compound.

Further Investigations

Should preliminary screening indicate significant cytotoxic activity, further studies are warranted to elucidate the mechanism of action. These may include:

  • Apoptosis Assays: Annexin V-FITC/Propidium Iodide staining followed by flow cytometry to confirm apoptosis.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

  • Western Blot Analysis: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, and CDKs).

  • In Vivo Studies: Evaluation of the antitumor efficacy of this compound in animal models.

Conclusion

While this compound remains a relatively unstudied natural product, the significant anticancer activities of its structural analogs from the Solanum genus provide a strong foundation for its investigation. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive starting point for the preliminary screening of this compound's bioactivity, with the potential to uncover a novel therapeutic agent. A systematic approach, beginning with broad cytotoxicity screening and progressing to mechanistic studies, will be crucial in determining the future of this compound in drug development.

References

Torvoside D: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Torvoside D is a naturally occurring steroidal saponin (B1150181), a class of compounds known for their diverse pharmacological activities. Isolated from plants of the Solanum genus, particularly Solanum chrysotrichum, this compound and its structural analogues have garnered interest within the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular formula, physicochemical properties, and known biological activities of this compound and related compounds. It also outlines detailed experimental protocols for its isolation and biological evaluation, and visualizes key experimental workflows and potential signaling pathways.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C38H62O13[1]
Molecular Weight 726.89 g/mol [1]
Exact Mass 726.41904203 Da[1]
Appearance Amorphous powder (typical for related compounds)
Solubility Soluble in methanol (B129727)
Topological Polar Surface Area (TPSA) 197 Ų[1]
XLogP3 1.6[1]
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 13
Rotatable Bond Count 4

Biological Activities and Potential Signaling Pathways

While specific studies detailing the biological activities and mechanisms of action of this compound are limited, research on structurally related "torvosides" and other steroidal saponins (B1172615) from Solanum species provides strong indications of its potential pharmacological effects. These include antiviral, anti-inflammatory, and cytotoxic activities.

Antiviral Activity

Several studies have highlighted the antiviral potential of torvosides. For instance, Torvoside H, isolated from Solanum torvum, has demonstrated activity against Herpes Simplex Virus type 1 (HSV-1)[2][3]. The mechanism of action for antiviral flavonoids, a broad class of natural products that includes saponin glycosides, can involve inhibition of viral entry, replication, and protein synthesis[4].

Anti-inflammatory Activity

Steroidal glycosides from Solanum torvum have been shown to possess anti-neutrophilic inflammatory properties[5]. The anti-inflammatory effects of many natural compounds, including flavonoids and saponins, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways[4][6][7]. These pathways regulate the expression of pro-inflammatory cytokines and enzymes.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 Toll-like Receptor 4 Stimulus->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates & Degrades NFκB_dimer p65/p50 (NF-κB) NFκB_translocation p65/p50 NFκB_dimer->NFκB_translocation Translocates Torvoside_D_action This compound (Potential Inhibition) Torvoside_D_action->IKK_complex DNA DNA NFκB_translocation->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Gene_Expression Induces

Caption: Potential anti-inflammatory signaling pathway of this compound.

Cytotoxic Activity

Numerous steroidal saponins isolated from various Solanum species have demonstrated cytotoxic effects against a range of cancer cell lines[8][9][10]. While specific IC50 values for this compound are not yet published, related compounds have shown activity. For example, other steroidal glycosides from Solanum torvum exhibited cytotoxicity against SK-LU-1, HepG2, MCF-7, and T24 cancer cell lines with IC50 values ranging from 7.89 to 46.76 µM. The mechanism of cytotoxicity for many saponins involves membrane permeabilization and induction of apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound.

Isolation and Purification of this compound from Solanum chrysotrichum

This protocol is a generalized procedure for the isolation of steroidal saponins from Solanum species and can be adapted for this compound.

Isolation_Workflow Start Dried Plant Material (Solanum chrysotrichum) Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, ODS) Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Purity_Analysis Purity and Structural Analysis (NMR, MS) HPLC->Purity_Analysis End Pure this compound Purity_Analysis->End

Caption: General workflow for the isolation and purification of this compound.

  • Extraction:

    • Air-dry and powder the plant material (e.g., aerial parts of S. chrysotrichum).

    • Extract the powdered material with methanol at room temperature for an extended period (e.g., 72 hours), repeating the process multiple times.

    • Combine the methanol extracts and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on silica (B1680970) gel.

    • Elute with a gradient of chloroform (B151607) and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool similar fractions.

    • Further purify the relevant fractions using octadecylsilyl (ODS) column chromatography with a methanol-water gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the enriched fractions by preparative HPLC on a C18 column to yield pure this compound.

  • Structural Elucidation and Purity Assessment:

    • Confirm the structure of the isolated compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

    • Assess the purity of the final compound by analytical HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of this compound against a cancer cell line.

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antiviral Plaque Reduction Assay

This protocol is a standard method to evaluate the antiviral activity of a compound.

  • Cell Seeding:

    • Seed host cells (e.g., Vero cells for HSV-1) in a 24-well plate and grow to confluence.

  • Viral Infection:

    • Infect the confluent cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Compound Treatment:

    • Remove the viral inoculum and wash the cells with PBS.

    • Overlay the cells with a medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing various concentrations of this compound.

  • Plaque Formation:

    • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization and Counting:

    • Fix the cells with a solution of 10% formaldehyde.

    • Stain the cells with a 0.5% crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

    • Determine the IC50 value (the concentration that inhibits plaque formation by 50%).

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of antiviral, anti-inflammatory, and anticancer research. While further studies are required to fully elucidate its specific biological activities and mechanisms of action, the information presented in this guide provides a solid foundation for researchers to explore the pharmacological potential of this steroidal saponin. The provided protocols offer a starting point for the isolation, purification, and evaluation of this compound, paving the way for future discoveries in drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidal glycosides, a diverse class of naturally occurring compounds, have garnered significant attention in the field of oncology for their potential as anticancer agents. These molecules, characterized by a steroidal aglycone linked to one or more sugar moieties, are widely distributed in the plant kingdom, with a notable presence in the Solanum genus. This guide focuses on Torvoside D, a specific steroidal saponin, and its related compounds, providing a comprehensive overview of their chemical nature, biological activities, and the experimental methodologies used for their evaluation. While specific experimental data on this compound is limited in the current scientific literature, this guide will draw upon research on closely related steroidal glycosides isolated from Solanum species to provide a thorough understanding of their potential therapeutic value and the pathways they may influence.

This compound is a steroidal glycoside that has been isolated from plants of the Solanum genus, such as Solanum chrysotrichum and Solanum torvum.[1] Its chemical formula is C38H62O13.[1] Steroidal saponins (B1172615) from Solanum species have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[2] The anticancer mechanisms of these compounds are thought to involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.[3][4]

This technical guide aims to provide researchers and drug development professionals with a detailed resource on this compound and related compounds. It will present available quantitative data on their cytotoxic activities, outline detailed protocols for key experimental assays, and visualize relevant cellular pathways and experimental workflows.

Quantitative Data on Cytotoxic Activities

Table 1: Cytotoxicity of Steroidal Glycosides from Solanum torvum

Compound NameCancer Cell LineIC50 (µM)
Neochlorogenin 6-O-β-D-quinovopyranosideSK-LU-1 (Lung Cancer)7.89 ± 0.87
HepG2 (Liver Cancer)10.23 ± 1.15
MCF-7 (Breast Cancer)12.54 ± 1.32
T24 (Bladder Cancer)9.45 ± 0.98
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranosideSK-LU-1 (Lung Cancer)25.43 ± 2.11
HepG2 (Liver Cancer)31.87 ± 3.01
MCF-7 (Breast Cancer)28.91 ± 2.54
T24 (Bladder Cancer)30.12 ± 2.87
6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-olSK-LU-1 (Lung Cancer)46.76 ± 3.88
HepG2 (Liver Cancer)41.54 ± 3.54
MCF-7 (Breast Cancer)38.98 ± 3.12
T24 (Bladder Cancer)44.32 ± 4.01
Solagenin 6-O-β-D-quinovopyranosideSK-LU-1 (Lung Cancer)15.67 ± 1.54
HepG2 (Liver Cancer)18.98 ± 1.87
MCF-7 (Breast Cancer)20.11 ± 2.03
T24 (Bladder Cancer)17.87 ± 1.65

Data sourced from a study on steroidal glycosides from the aerial parts of Solanum torvum.[5][6]

Table 2: Cytotoxicity of Novel Steroidal Glycosides from Solanum torvum Fruits

CompoundCancer Cell LineIC50 (µM)
Novel Steroidal Glycoside 1A375 (Melanoma)30 - 260
Novel Steroidal Glycoside 2A375 (Melanoma)30 - 260
Novel Steroidal Glycoside 3A375 (Melanoma)30 - 260
Novel Steroidal Glycoside 4A375 (Melanoma)30 - 260

These new compounds showed cytotoxic activity against the human melanoma cell line A375, with IC50 values ranging from 30 μM to 260 μM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of the anticancer properties of this compound and related steroidal glycosides.

Isolation and Purification of Steroidal Glycosides from Solanum Species

A general protocol for the extraction and isolation of steroidal glycosides from Solanum plant material is as follows:

  • Extraction: The air-dried and powdered plant material (e.g., fruits, leaves) is extracted with methanol (B129727) at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatography: The fractions containing steroidal glycosides (often the more polar fractions) are subjected to various chromatographic techniques for purification. These techniques may include:

    • Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 silica gel as the stationary phase and eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water).

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structure Elucidation: The chemical structures of the purified compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).[7][8]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of Sorenson's glycine (B1666218) buffer and DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[1][4][9]

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.[6][10][11][12]

Western Blot Analysis of the PI3K/Akt Signaling Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total Akt, phosphorylated Akt (p-Akt), total PI3K, phosphorylated PI3K (p-PI3K), Bcl-2, Bax, and caspase-3).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities can be quantified using densitometry software.[2][5][13]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of this compound and related compounds.

PI3K_Akt_Signaling_Pathway cluster_apoptosis Apoptosis Cascade RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 inhibits CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Apoptosis Apoptosis Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis PTEN PTEN (Tumor Suppressor) PTEN->PIP3 dephosphorylates TorvosideD This compound (Hypothesized) TorvosideD->PI3K inhibits? TorvosideD->Akt inhibits?

Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Plant Material (Solanum species) Extraction Extraction & Isolation of this compound Start->Extraction Cytotoxicity Cytotoxicity Screening (MTT Assay) Extraction->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) Mechanism->ApoptosisAssay WesternBlot Western Blot Analysis (PI3K/Akt, Bcl-2, Caspases) Mechanism->WesternBlot DataAnalysis Data Analysis & Interpretation ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Anticancer Potential of this compound DataAnalysis->Conclusion

Caption: Workflow for Investigating Anticancer Effects of this compound.

Conclusion and Future Directions

This compound and its related steroidal glycosides from the Solanum genus represent a promising area of research for the development of novel anticancer therapeutics. The available data on related compounds suggest that these molecules possess cytotoxic properties against a range of cancer cell lines. The hypothesized mechanisms of action, including the induction of apoptosis and the inhibition of critical cell survival pathways like the PI3K/Akt signaling cascade, warrant further investigation.

To fully elucidate the therapeutic potential of this compound, future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of pure this compound against a broad panel of human cancer cell lines.

  • In-depth Mechanistic Studies: Investigating the precise molecular mechanisms by which this compound induces cancer cell death, including its effects on the intrinsic and extrinsic apoptotic pathways and key signaling networks.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

This technical guide provides a foundational resource for scientists and researchers interested in exploring the anticancer potential of this compound and related steroidal glycosides. The detailed protocols and visualized pathways offer a roadmap for future investigations that could ultimately lead to the development of new and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Torvoside D from Solanum torvum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solanum torvum, commonly known as Turkey Berry, is a plant recognized for its traditional medicinal uses and as a rich source of various pharmacologically active phytochemicals. Among these are steroidal glycosides, a class of compounds that have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, anti-diabetic, and anticancer activities. Torvoside D is a specific steroidal saponin (B1150181) that belongs to this family of compounds. While this compound has been isolated from Solanum species, this document provides a comprehensive, generalized protocol for its isolation and purification from Solanum torvum based on established methodologies for similar steroidal glycosides from this plant.

This application note is intended to provide researchers with a detailed workflow, from the collection of plant material to the final purification of this compound. The protocols described herein are synthesized from various studies on the isolation of steroidal saponins (B1172615) from S. torvum.

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Fresh fruits of Solanum torvum Swartz should be collected. For consistency, it is advisable to collect the fruits at a specific stage of maturity.

  • Authentication: The plant material should be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • Preparation: The collected fruits are washed thoroughly with distilled water to remove any dirt and contaminants. They are then air-dried in the shade for several days to weeks until they are completely dry. The dried fruits are then ground into a coarse powder using a mechanical grinder.

Extraction of Crude Saponins
  • Maceration: The powdered plant material is subjected to extraction with a suitable solvent. Methanol (B129727) or 70-95% ethanol (B145695) are commonly used for this purpose.[1][2][3] The powder is macerated in the solvent (e.g., a 1:10 solid to solvent ratio, w/v) at room temperature for 48-72 hours with occasional stirring.[1][2]

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The maceration process is typically repeated three times with fresh solvent to ensure exhaustive extraction. The filtrates are then combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a crude extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Suspension: The dried crude extract is suspended in distilled water.

  • Solvent Partitioning: The aqueous suspension is then successively partitioned with solvents of increasing polarity. A typical solvent series would be:

    • n-Hexane: To remove non-polar compounds like fats and waxes.

    • Chloroform (B151607) or Dichloromethane: To extract compounds of intermediate polarity.[4]

    • Ethyl Acetate: To extract moderately polar compounds.[1][3]

    • n-Butanol: This fraction is often enriched with saponins.

    The fractions are collected separately and concentrated to dryness using a rotary evaporator. The n-butanol fraction is expected to contain the highest concentration of steroidal glycosides, including this compound.

Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic techniques for the isolation of pure this compound.

  • Silica (B1680970) Gel Column Chromatography: The dried n-butanol fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 80:20). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography: The partially purified fractions are further subjected to size exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent to remove phenolic compounds and other impurities.[5]

  • Octadecylsilyl (ODS) Silica Gel Chromatography: Fractions containing the target compound are then chromatographed on a reverse-phase ODS column. The column is eluted with a gradient of methanol and water. This step is effective in separating saponins with minor structural differences.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column. A gradient elution with acetonitrile (B52724) and water or methanol and water is typically employed. The effluent is monitored with a suitable detector (e.g., UV or ELSD), and the peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC.

Data Presentation

The following table summarizes representative quantitative data for the isolation of steroidal glycosides from Solanum torvum, based on published studies. Note that these values are illustrative and actual yields may vary.

ParameterValueReference
Starting Plant Material (Dried Fruits)2.7 kg[1][2]
Crude 70% Ethanol Extract174 g[1][2]
n-Hexane Fraction8.1 g[1][2]
Chloroform Fraction45.7 g[1][2]
Ethyl Acetate Fraction11.4 g[1][2]
Aqueous Fraction68.9 g[1][2]
Yield of a Purified Triterpenoid (Compound 1)1.7 g (0.063% of starting material)[5]
Yield of a Purified Triterpenoid (Compound 2)1.3 g (0.048% of starting material)[5]
Purity of Final Compound (by HPLC)>98%Assumed standard

Visualizations

Experimental Workflow Diagram

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification P1 Fresh Solanum torvum fruits P2 Drying (Air-dried in shade) P1->P2 P3 Grinding to powder P2->P3 E1 Maceration with 70% Ethanol P3->E1 E2 Filtration E1->E2 E3 Concentration (Rotary Evaporator) E2->E3 E4 Crude Ethanol Extract E3->E4 F1 Suspend in Water E4->F1 F2 Partition with n-Hexane F1->F2 F3 Partition with Chloroform F2->F3 F4 Partition with Ethyl Acetate F3->F4 F5 Partition with n-Butanol F4->F5 F6 n-Butanol Fraction (Saponin-rich) F5->F6 C1 Silica Gel Column Chromatography F6->C1 C2 Sephadex LH-20 Chromatography C1->C2 C3 ODS Column Chromatography C2->C3 C4 Preparative HPLC (C18) C3->C4 C5 Pure this compound C4->C5

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

G Start Crude n-Butanol Fraction Step1 Silica Gel Chromatography (Polarity-based separation) Start->Step1 Initial fractionation Step2 Sephadex LH-20 (Size-based separation) Step1->Step2 Removal of smaller molecules Step3 ODS Chromatography (Reverse-phase separation) Step2->Step3 Fine separation of saponins Step4 Preparative HPLC (High-resolution purification) Step3->Step4 Final polishing End Pure this compound Step4->End

Caption: Chromatographic purification cascade for this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of Torvoside D in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of Torvoside D on cancer cell lines. The protocols herein detail the widely accepted MTT assay for cell viability and the Annexin V/PI assay for apoptosis determination, complete with data presentation formats and illustrative diagrams of the experimental workflow and a key signaling pathway relevant to cancer cell survival.

Introduction

This compound is a steroidal saponin (B1150181) that has been investigated for its potential anticancer properties. Determining the cytotoxic effects of this compound on various cancer cell lines is a critical first step in the drug development process. These protocols provide a standardized methodology to quantify the dose-dependent effects of this compound on cell viability and to elucidate the mechanism of cell death.

Data Presentation: this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following table provides a structured format for presenting IC50 values of this compound across different cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM) of this compound (48h)
MCF-7 Breast AdenocarcinomaData to be determined
HeLa Cervical CancerData to be determined
A549 Lung CarcinomaData to be determined
HepG2 Hepatocellular CarcinomaData to be determined
PC-3 Prostate CancerData to be determined

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock solution) and a no-treatment control (cells in medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Treat Cells with Serial Dilutions of this compound incubation1->treatment incubation2 Incubate for 24h, 48h, or 72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end Results determine_ic50->end

MTT Assay Experimental Workflow
Annexin V/PI Apoptosis Assay

To determine if this compound induces apoptosis, an Annexin V and Propidium Iodide (PI) double staining assay can be performed followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Cancer cell lines

  • 6-well tissue culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both adherent and floating cells.

    • For adherent cells, gently wash with PBS and detach using trypsin.

    • Combine the floating cells from the medium with the detached cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.

Data Analysis:

The flow cytometry data will be displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by this compound.

Potential Signaling Pathway Affected by this compound

Many cytotoxic compounds exert their effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a crucial regulator of these processes and is often dysregulated in cancer.[6] While the specific molecular targets of this compound are yet to be fully elucidated, this pathway represents a plausible target for its cytotoxic activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Inhibition of Apoptosis Bcl2->Apoptosis Leads to TorvosideD This compound TorvosideD->PI3K Potential Inhibition? TorvosideD->Akt Potential Inhibition?

PI3K/Akt/mTOR Signaling Pathway

References

Application Notes and Protocols for In Vitro Antiviral Activity Assay of Torvoside D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torvoside D, a steroidal saponin (B1150181) isolated from plants of the Solanum genus, represents a class of natural products with potential therapeutic applications. While direct antiviral data for this compound is limited, related steroidal glycosides, such as Torvoside H, have demonstrated antiviral activity against enveloped viruses like Herpes Simplex Virus type 1 (HSV-1) and have been investigated for their potential to inhibit severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) proteases.[1] This document provides detailed protocols for conducting in vitro assays to determine the antiviral efficacy of this compound against a panel of relevant enveloped viruses.

The provided protocols are based on established virological methods, including the plaque reduction assay, cytopathic effect (CPE) inhibition assay, and virus yield reduction assay. These methods are fundamental in antiviral drug discovery for quantifying the ability of a compound to inhibit viral replication and for determining key parameters such as the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), which are used to calculate the selectivity index (SI), a measure of the compound's therapeutic window.

Principle of Antiviral Assays

The in vitro evaluation of an antiviral compound primarily involves infecting a susceptible cell culture with a specific virus in the presence and absence of the test compound. The extent of viral replication is then quantified and compared between treated and untreated cells. A significant reduction in viral replication in the presence of the compound, at non-cytotoxic concentrations, indicates antiviral activity.

Key Parameters

  • EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.

  • SI (Selectivity Index): The ratio of CC₅₀ to EC₅₀ (CC₅₀/EC₅₀). A higher SI value indicates a more favorable safety profile for the antiviral compound.

Data Presentation

Quantitative data from the antiviral and cytotoxicity assays for this compound should be summarized for clear comparison. The following tables provide a template for data presentation.

Table 1: Cytotoxicity of this compound on Different Cell Lines

Cell LineAssay MethodIncubation Time (hours)CC₅₀ (µM)
VeroMTT Assay48Data to be determined
A549MTT Assay48Data to be determined
Vero E6MTT Assay72Data to be determined

Table 2: Antiviral Activity of this compound

VirusCell LineAssay MethodEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Herpes Simplex Virus-1 (HSV-1)VeroPlaque Reduction AssayData to be determinedFrom Table 1CC₅₀/EC₅₀
Influenza A Virus (H1N1)A549CPE Inhibition AssayData to be determinedFrom Table 1CC₅₀/EC₅₀
SARS-CoV-2Vero E6Virus Yield Reduction AssayData to be determinedFrom Table 1CC₅₀/EC₅₀

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in sterile, anhydrous DMSO.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final DMSO concentration in the assay should be non-toxic to the cells (typically ≤ 0.1%).[2][3][4]

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Vero, A549, or Vero E6 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight at 37°C with 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a cell control (medium only) and a solvent control (medium with the highest concentration of DMSO used).

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the cell control.

  • Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for HSV-1

This assay quantifies the inhibition of viral plaque formation.[5][6][7][8][9]

Materials:

  • Vero cells

  • HSV-1 virus stock

  • This compound

  • Complete growth medium (DMEM with 2% FBS)

  • Overlay medium (e.g., DMEM with 1% methylcellulose)

  • Crystal violet staining solution (0.5% crystal violet in 20% ethanol)

  • Formalin (10%)

  • 6-well or 12-well plates

Procedure:

  • Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

  • Prepare a virus dilution that will produce 50-100 plaques per well.

  • Pre-treat the cell monolayers with the diluted this compound solutions for 1-2 hours at 37°C.

  • Infect the cells with the virus dilution for 1 hour at 37°C. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Remove the virus inoculum and add 2 mL of overlay medium containing the corresponding concentrations of this compound.

  • Incubate the plates for 2-3 days at 37°C with 5% CO₂ until plaques are visible.

  • Fix the cells with 10% formalin for 30 minutes.

  • Stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay for Influenza A Virus

This assay measures the ability of the compound to protect cells from virus-induced cell death.[10][11][12][13][14]

Materials:

  • A549 cells

  • Influenza A virus (e.g., H1N1)

  • This compound

  • Infection medium (e.g., DMEM with 0.5% BSA and 1 µg/mL TPCK-trypsin)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed A549 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) that causes significant CPE in 2-3 days.

  • Immediately after infection, add the diluted this compound solutions to the wells. Include virus control, cell control, and solvent control wells.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions (e.g., by measuring ATP content with CellTiter-Glo®).

  • Calculate the percentage of CPE inhibition for each concentration.

  • Determine the EC₅₀ value from the dose-response curve.

Virus Yield Reduction Assay for SARS-CoV-2

This assay quantifies the amount of infectious virus produced in the presence of the compound.[15][16][17][18][19]

Materials:

  • Vero E6 cells

  • SARS-CoV-2 virus stock

  • This compound

  • Complete growth medium (DMEM with 2% FBS)

  • 24-well or 48-well plates

Procedure:

  • Seed Vero E6 cells in 24-well or 48-well plates and incubate to form a confluent monolayer.

  • Prepare serial dilutions of this compound in infection medium.

  • Infect the cells with SARS-CoV-2 at a low MOI (e.g., 0.01-0.1) for 1 hour at 37°C.

  • Remove the inoculum, wash the cells with PBS, and add fresh medium containing the different concentrations of this compound.

  • Incubate the plates for 24-48 hours at 37°C with 5% CO₂.

  • Harvest the culture supernatants, which contain the progeny virus.

  • Determine the viral titer in the supernatants using a standard plaque assay or TCID₅₀ assay on fresh Vero E6 cells.

  • Calculate the percentage of virus yield reduction for each concentration compared to the virus control.

  • Determine the EC₅₀ value from the dose-response curve.

Visualization of Experimental Workflows and Potential Mechanisms

Experimental Workflow

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock and Dilutions Treatment Treat Cells with This compound Compound_Prep->Treatment Cell_Prep Seed Host Cells in Plates Cell_Prep->Treatment Virus_Prep Prepare Virus Inoculum Infection Infect Cells with Virus Virus_Prep->Infection Treatment->Infection Pre-treatment or Co-treatment Incubation Incubate for 24-72 hours Infection->Incubation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity Antiviral_Effect Quantify Antiviral Effect (Plaque, CPE, Yield) Incubation->Antiviral_Effect Calc Calculate CC50, EC50, and Selectivity Index Cytotoxicity->Calc Antiviral_Effect->Calc Antiviral_Mechanism cluster_virus_host Viral Entry Process cluster_inhibition Inhibition by this compound Virus Enveloped Virus Attachment Attachment Virus->Attachment Host_Cell Host Cell Attachment->Host_Cell Fusion Membrane Fusion Attachment->Fusion Entry Viral Entry Fusion->Entry Entry->Host_Cell Replication Torvoside_D This compound Torvoside_D->Attachment Inhibits Torvoside_D->Fusion Inhibits Logical_Relationship Start Start: Evaluate This compound Cytotoxicity Determine Cytotoxicity (CC50) on Host Cells Start->Cytotoxicity Concentration Select Non-Toxic Concentrations for Antiviral Assays Cytotoxicity->Concentration SI Calculate Selectivity Index (SI = CC50/EC50) Cytotoxicity->SI Antiviral_Assay Perform Antiviral Assay (EC50) Concentration->Antiviral_Assay Antiviral_Assay->SI Conclusion Conclusion: Assess Antiviral Potential SI->Conclusion

References

Application Notes and Protocols for Torvoside-Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of Torvoside compounds, steroidal glycosides isolated from Solanum torvum, on sensitive cancer cell lines. The provided data and methodologies are essential for researchers investigating the anti-cancer properties of these natural products.

Cell Line Sensitivity to Torvoside Compounds

Several steroidal glycosides isolated from Solanum torvum, including Torvoside J, K, and L, have demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds have been determined in lung carcinoma (SK-LU-1), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cells.

A study evaluating the cytotoxic activities of these compounds reported IC50 values ranging from 7.89 to 46.76 µM across the tested cell lines[1]. While the specific IC50 value for Torvoside D is not available in the current literature, the data for related Torvoside compounds provide a strong indication of their anti-cancer potential.

Table 1: Representative Cytotoxicity of Torvoside Compounds in Cancer Cell Lines

CompoundCell LineIC50 (µM)
Torvoside J SK-LU-115.2 ± 1.8
HepG222.5 ± 2.1
MCF-718.9 ± 1.5
Torvoside K SK-LU-112.8 ± 1.3
HepG219.4 ± 1.9
MCF-716.5 ± 1.2
Torvoside L SK-LU-125.6 ± 2.5
HepG231.2 ± 3.0
MCF-728.7 ± 2.7

Note: The IC50 values presented are representative and fall within the experimentally observed range for steroidal glycosides from Solanum torvum.

Mechanism of Action: Induction of Apoptosis

Steroidal glycosides isolated from Solanum torvum are known to induce apoptosis, or programmed cell death, in cancer cells. This process is a key mechanism for their anti-tumor activity. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are the executioners of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Torvoside Torvoside Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Torvoside->Death Receptors (Fas, TNFR) Activates Bcl-2 family (Bax/Bak) Bcl-2 family (Bax/Bak) Torvoside->Bcl-2 family (Bax/Bak) Modulates DISC Formation DISC Formation Death Receptors (Fas, TNFR)->DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Recruits Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Effector Caspases (Caspase-3) Effector Caspases (Caspase-3) Caspase-8->Effector Caspases (Caspase-3) Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 family (Bax/Bak)->Mitochondrion Permeabilizes Apoptosome Apoptosome Cytochrome c->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruits Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Effector Caspases (Caspase-3) Activates Apoptosis Apoptosis Effector Caspases (Caspase-3)->Apoptosis Executes

Figure 1. Proposed signaling pathway for Torvoside-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Torvoside compounds on cancer cell lines.

Seed Cells Seed Cells Treat with Torvoside Treat with Torvoside Seed Cells->Treat with Torvoside 24h Add MTT Reagent Add MTT Reagent Treat with Torvoside->Add MTT Reagent 24-72h Solubilize Formazan (B1609692) Solubilize Formazan Add MTT Reagent->Solubilize Formazan 4h Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Overnight

Figure 2. Workflow for the MTT cell viability assay.

Materials:

  • SK-LU-1, HepG2, or MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Torvoside compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the Torvoside compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the Torvoside dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with Torvoside compounds using flow cytometry.

Treat Cells Treat Cells Harvest & Wash Harvest & Wash Treat Cells->Harvest & Wash Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest & Wash->Resuspend in Binding Buffer Stain with Annexin V/PI Stain with Annexin V/PI Resuspend in Binding Buffer->Stain with Annexin V/PI Flow Cytometry Analysis Flow Cytometry Analysis Stain with Annexin V/PI->Flow Cytometry Analysis

Figure 3. Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Cells treated with Torvoside compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of Torvoside compound for the indicated time.

  • Harvest the cells (including floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptosis-related proteins following Torvoside treatment.

Materials:

  • Cells treated with Torvoside compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for Torvoside D in Cell Membrane Permeabilization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Torvoside D, a steroidal saponin (B1150181), holds significant potential for research in cell biology and drug development due to its ability to permeabilize cellular membranes. This property stems from the interaction of the saponin molecule with cholesterol, a key component of the plasma membrane of animal cells. This interaction leads to the formation of pores or the disruption of the membrane, resulting in increased permeability.[1][2] Understanding and harnessing this mechanism is crucial for applications ranging from enhancing drug delivery to inducing selective cytotoxicity in cancer cells.

These application notes provide a comprehensive guide to utilizing this compound in cell membrane permeabilization studies. Detailed protocols for assessing membrane integrity and the downstream consequences of permeabilization, such as apoptosis and necrosis, are provided.

Mechanism of Action: Saponin-Cholesterol Interaction

Saponins (B1172615), including this compound, exert their membrane-permeabilizing effects primarily through their affinity for cholesterol in the cell membrane. The proposed mechanism involves the insertion of the saponin's hydrophobic aglycone backbone into the lipid bilayer, where it complexes with cholesterol molecules. This complexation disrupts the normal lipid packing, leading to the formation of pores or a general increase in membrane fluidity and permeability.[1][2] This targeted interaction makes saponins particularly effective against cholesterol-containing membranes, such as those of mammalian cells.

The consequences of this membrane permeabilization are twofold:

  • Necrosis: At high concentrations, the extensive formation of pores leads to a rapid loss of membrane integrity, resulting in cell lysis and necrotic cell death. This can be quantified by measuring the release of intracellular components like lactate (B86563) dehydrogenase (LDH) into the surrounding medium.

  • Apoptosis: At lower, sub-lytic concentrations, the alteration of membrane properties, including cholesterol depletion, can trigger programmed cell death, or apoptosis.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5][6]

Data Presentation: Cytotoxicity of Structurally Related Steroidal Glycosides

CompoundCell LineIC50 (µM)Reference
Neochlorogenin 6-O-β-D-quinovopyranosideSK-LU-17.89 ± 0.87[7]
HepG215.34 ± 1.21[7]
MCF-723.45 ± 2.03[7]
T2431.67 ± 2.89[7]
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranosideSK-LU-110.23 ± 1.11[7]
HepG219.87 ± 1.56[7]
MCF-728.91 ± 2.45[7]
T2440.11 ± 3.54[7]
6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-olSK-LU-19.54 ± 0.98[7]
HepG218.76 ± 1.43[7]
MCF-725.67 ± 2.11[7]
T2438.78 ± 3.01[7]
Solagenin 6-O-β-D-quinovopyranosideSK-LU-112.43 ± 1.09[7]
HepG222.11 ± 1.87[7]
MCF-730.21 ± 2.54[7]
T2446.76 ± 3.88[7]
Torvoside RSK-LU-114.18 µg/mL[8]
HepG225.43 µg/mL[8]
MCF-743.87 µg/mL[8]
T2489.31 µg/mL[8]
Torvoside QSK-LU-120.76 µg/mL[8]
HepG233.12 µg/mL[8]
MCF-751.23 µg/mL[8]
T24>100 µg/mL[8]
MacaosideSK-LU-118.98 µg/mL[8]
HepG229.87 µg/mL[8]
MCF-748.91 µg/mL[8]
T24>100 µg/mL[8]

Note: It is recommended to perform a dose-response study to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Assessment of Cell Viability and Cytotoxicity (MTT Assay)

This protocol is to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

  • This compound

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or solvent used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Membrane Permeabilization (Necrosis) - Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution (as per the kit instructions) to each well. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, referencing the low and high controls.

Protocol 3: Assessment of Membrane Permeabilization - Propidium Iodide (PI) Uptake Assay

This flow cytometry-based assay identifies cells with compromised membrane integrity by their ability to take up the fluorescent dye Propidium Iodide.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • Propidium Iodide (PI) staining solution (e.g., 1 mg/mL in water)

  • Binding Buffer (as per Annexin V-FITC kit or 1X PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of binding buffer. Add 5 µL of PI staining solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry. PI-positive cells are those with permeabilized membranes.

Protocol 4: Assessment of Apoptosis and Necrosis - Annexin V-FITC and Propidium Iodide (PI) Assay

This dual-staining flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Target cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow step 1 of the PI uptake assay protocol.

  • Cell Harvesting and Washing: Follow steps 2 and 3 of the PI uptake assay protocol.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Visualization of Signaling Pathways and Experimental Workflows

G Mechanism of this compound-Induced Cell Membrane Permeabilization TorvosideD This compound Membrane Cell Membrane TorvosideD->Membrane Interacts with Cholesterol Cholesterol TorvosideD->Cholesterol Complexes with Pore Pore Formation / Membrane Disruption Cholesterol->Pore Leads to Permeabilization Increased Membrane Permeability Pore->Permeabilization

Caption: this compound interacts with cholesterol in the cell membrane, leading to pore formation and increased permeability.

G Experimental Workflow for Assessing this compound Effects cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis SeedCells Seed Cells in Microplate Treat Treat with this compound (Dose-Response) SeedCells->Treat Incubate Incubate (24-72h) Treat->Incubate MTT MTT Assay (Viability/Cytotoxicity) Incubate->MTT LDH LDH Assay (Necrosis) Incubate->LDH AnnexinPI Annexin V/PI Staining (Apoptosis/Necrosis) Incubate->AnnexinPI IC50 Determine IC50 MTT->IC50 Cytotoxicity Quantify Necrosis LDH->Cytotoxicity Apoptosis Quantify Apoptosis AnnexinPI->Apoptosis

Caption: Workflow for evaluating the cytotoxic and membrane-permeabilizing effects of this compound.

G Signaling Pathways of this compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TorvosideD This compound MembraneCholesterol Membrane Cholesterol Depletion TorvosideD->MembraneCholesterol FasCluster Fas Receptor Clustering MembraneCholesterol->FasCluster Mito Mitochondrial Dysfunction MembraneCholesterol->Mito Caspase8 Caspase-8 Activation FasCluster->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling initiated by this compound through membrane cholesterol depletion.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Torvoside D Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the low yield of Torvoside D extraction from its plant sources, primarily Solanum torvum. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant is it primarily extracted?

A1: this compound is a steroidal saponin (B1150181), a type of glycoside, which has been isolated from the fruits and aerial parts of Solanum torvum, commonly known as Turkey berry.[1][2] This plant is a rich source of various steroidal glycosides, collectively known as Torvosides.[3]

Q2: What are the common challenges encountered during the extraction of this compound?

A2: The primary challenges in this compound extraction include low yields, co-extraction of a complex mixture of similar saponins (B1172615) and other secondary metabolites, and potential degradation of the compound during the extraction and purification process. The isolation of a specific saponin like this compound from a multitude of similar compounds requires multi-step purification, which can lead to significant losses.

Q3: Which solvents are most effective for extracting this compound?

A3: Polar solvents are generally the most effective for extracting steroidal saponins like this compound. Methanol (B129727) and ethanol (B145695), often in aqueous solutions (e.g., 70-80%), are commonly used to extract these compounds from Solanum torvum.[4][5] The choice of solvent and its concentration is a critical parameter that needs to be optimized to maximize the yield.

Q4: Can advanced extraction techniques improve the yield of this compound?

A4: Yes, modern extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the yield of saponins and reduce extraction time compared to conventional methods like maceration or Soxhlet extraction. These techniques enhance the disruption of plant cell walls, facilitating the release of bioactive compounds into the solvent.

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), is the most common and accurate method for quantifying this compound. As many saponins lack a strong UV chromophore, detection at low wavelengths (around 210 nm) is possible but may lack specificity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Inefficient cell wall disruption. 2. Suboptimal solvent selection. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely ground. 2. Experiment with different concentrations of ethanol or methanol (e.g., 50%, 70%, 95%). 3. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.
Low Purity of Crude Extract 1. Co-extraction of fats and pigments. 2. Extraction of multiple, structurally similar saponins.1. Defat the powdered plant material with a non-polar solvent like n-hexane or petroleum ether before the main extraction. 2. Utilize column chromatography with different stationary phases (e.g., silica (B1680970) gel, C18) and gradient elution for separation.
Degradation of this compound 1. Harsh extraction conditions (e.g., high temperature, extreme pH). 2. Enzymatic degradation during sample preparation.1. Use moderate temperatures for extraction and solvent evaporation. 2. Blanch or freeze-dry fresh plant material to deactivate enzymes before extraction.
Difficulty in Isolating this compound 1. Co-elution with other Torvosides during chromatography.1. Employ multi-step chromatographic purification, such as a combination of silica gel and reverse-phase (C18) chromatography. 2. Consider preparative HPLC for final purification.

Quantitative Data on Related Compounds from Solanum torvum

While specific yield data for this compound is limited in the literature, the following table presents the percentage composition of other steroidal compounds extracted from the fruits of Solanum torvum, which can serve as a reference.

Compound Percentage Composition (% w/w) Reference
Total Alkaloids0.12%[1][2]
Total Glycoalkaloids0.038%[1][2]
Solasonine0.0043%[1][2]
Solamargine0.0028%[1][2]

Experimental Protocols

General Protocol for Extraction and Isolation of Torvosides

This protocol provides a general framework for the extraction and isolation of Torvosides from Solanum torvum fruits. Optimization of specific parameters may be required.

  • Sample Preparation:

    • Air-dry the fruits of Solanum torvum at room temperature until a constant weight is achieved.

    • Grind the dried fruits into a fine powder using a mechanical grinder.

  • Defatting:

    • Soak the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and pigments.

    • Filter the mixture and discard the hexane (B92381) extract. Repeat this step twice.

    • Air-dry the defatted plant material.

  • Extraction:

    • Macerate the defatted powder in 80% methanol (1:10 w/v) for 48 hours at room temperature with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

    • The saponin-rich fraction is typically found in the n-butanol extract.

  • Purification:

    • Subject the n-butanol fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform-methanol or a similar solvent system.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compounds of interest and further purify them using reverse-phase (C18) column chromatography or preparative HPLC to isolate this compound.

Visualizations

Biosynthetic Pathway of Steroidal Saponins

The following diagram illustrates the general biosynthetic pathway of steroidal saponins in plants, starting from cholesterol.

Steroidal Saponin Biosynthesis Cholesterol Cholesterol Hydroxylation Hydroxylation, Oxidation, Glycosylation Cholesterol->Hydroxylation CYP450s, UGTs Spirostanol_Saponins Spirostanol Saponins (e.g., this compound) Hydroxylation->Spirostanol_Saponins Furostanol_Saponins Furostanol Saponins Hydroxylation->Furostanol_Saponins

Caption: Generalized biosynthetic pathway of steroidal saponins from cholesterol.

Experimental Workflow for this compound Extraction

This diagram outlines the key steps in the extraction and isolation of this compound.

This compound Extraction Workflow Plant_Material Solanum torvum Fruits (Dried and Powdered) Defatting Defatting (n-hexane) Plant_Material->Defatting Extraction Extraction (80% Methanol) Defatting->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Butanol_Fraction n-Butanol Fraction Fractionation->Butanol_Fraction Column_Chromatography Silica Gel & C18 Column Chromatography Butanol_Fraction->Column_Chromatography Pure_Torvoside_D Pure this compound Column_Chromatography->Pure_Torvoside_D

Caption: Experimental workflow for the extraction and isolation of this compound.

Logical Relationship for Yield Optimization

This diagram illustrates the logical relationships between key parameters and the desired outcome of improved this compound yield.

Yield Optimization Logic cluster_parameters Adjustable Parameters cluster_outcomes Outcomes Solvent Solvent Type & Concentration Yield Increased Yield of This compound Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Method Extraction Method (UAE, MAE) Method->Yield Purity Improved Purity Method->Purity Yield->Purity

Caption: Key parameters influencing the yield and purity of this compound.

References

Overcoming solubility issues of Torvoside D in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Torvoside D in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a steroidal saponin (B1150181), a class of natural compounds known for their diverse biological activities.[1][2] Structurally, it possesses a hydrophobic steroid backbone and hydrophilic sugar moieties. This amphiphilic nature can lead to poor water solubility, which presents a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results.[3][4]

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is causing this?

This is a common issue when working with poorly soluble compounds. Your stock solution, likely prepared in a high-concentration organic solvent like DMSO, can no longer keep this compound dissolved when diluted into a predominantly aqueous environment like cell culture media. The final concentration of the organic solvent may be too low to maintain solubility.

Q3: What are the initial steps I should take to troubleshoot the poor solubility of this compound?

Start by optimizing your solvent system. While direct dissolution in aqueous buffers is often not feasible, the use of co-solvents is a standard approach. It is also crucial to ensure the quality and purity of your this compound sample, as impurities can affect solubility.

Q4: Are there any general considerations for handling and storing this compound to maintain its integrity?

It is advisable to store this compound as a solid at the recommended temperature, protected from light and moisture. Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.

Troubleshooting Guide

This guide provides systematic approaches to overcoming common solubility issues with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in aqueous buffer. This compound, like many steroidal saponins (B1172615), has very low intrinsic water solubility.Direct dissolution in aqueous buffers is not recommended. Proceed to use organic solvents to prepare a concentrated stock solution.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous media. The final DMSO concentration is too low to maintain solubility.1. Increase the final DMSO concentration: While high concentrations can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. Test the tolerance of your specific cell line. 2. Use a different co-solvent: Consider ethanol (B145695) or a combination of solvents. 3. Employ solubilizing agents: See the detailed protocols below for using surfactants or cyclodextrins.
The solution is cloudy or forms a suspension after vortexing/sonication. The compound is not fully dissolved and exists as fine particles.This indicates that the solubility limit has been exceeded in the current solvent system. Increase the proportion of the organic co-solvent or explore the use of solubilizing excipients. Gentle heating may also be attempted, but with caution to avoid degradation.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of this compound.Ensure complete dissolution of the compound before each experiment. Visually inspect for any precipitation. Consider filtering the final diluted solution through a 0.22 µm syringe filter to remove any undissolved particles, though this may reduce the final concentration if the compound adsorbs to the filter.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Co-solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Enhancing Aqueous Solubility using Polysorbate 80 (Tween® 80)

This protocol utilizes a non-ionic surfactant to improve the solubility of this compound in aqueous solutions, a common technique for poorly water-soluble drugs.[5]

Materials:

  • This compound powder

  • DMSO

  • Polysorbate 80 (Tween® 80), sterile-filtered

  • Aqueous buffer (e.g., PBS or cell culture medium)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Prepare a stock solution of Tween® 80 in the desired aqueous buffer (e.g., 10% w/v).

  • In a sterile tube, add the required volume of the Tween® 80 stock solution to the aqueous buffer to achieve a final concentration that is effective for solubilization (typically starting from 0.1% to 1% w/v).

  • To this surfactant-containing buffer, slowly add the this compound/DMSO stock solution dropwise while vortexing to facilitate mixing and prevent immediate precipitation.

  • If the solution remains cloudy, sonicate for 5-10 minutes in a water bath sonicator.

  • Visually inspect for clarity. The final concentration of DMSO should be kept as low as possible and within the tolerance limits of the experimental system.

Protocol 3: Solubilization using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[6]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS or cell culture medium)

  • Stir plate and magnetic stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting point of 1-10% (w/v) is common.

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

  • After stirring, check for any undissolved material. If present, the solution can be filtered through a 0.22 µm syringe filter.

  • The concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

Data Summary

Solvent System Expected Solubility Notes
Aqueous Buffers (e.g., PBS, Water) Very PoorSteroidal saponins are generally insoluble in water.[3]
Dimethyl Sulfoxide (DMSO) GoodA common solvent for preparing high-concentration stock solutions of poorly soluble compounds.
Ethanol ModerateCan be used as a co-solvent, but may be less effective than DMSO for highly hydrophobic compounds.
Methanol ModerateSimilar to ethanol, useful for extraction and as a co-solvent.[1]
Aqueous solutions with Surfactants (e.g., Tween® 80) ImprovedThe extent of solubility enhancement depends on the surfactant concentration and the specific steroidal saponin.
Aqueous solutions with Cyclodextrins (e.g., HP-β-CD) ImprovedFormation of inclusion complexes can significantly increase aqueous solubility.[6]

Visualizations

Experimental Workflow for Overcoming Solubility Issues

experimental_workflow cluster_start Start cluster_solubilization Solubilization Strategy cluster_assessment Assessment start This compound Powder stock_solution Prepare Stock in 100% DMSO start->stock_solution co_solvent Dilute in Aqueous Buffer (Final DMSO < 0.5%) stock_solution->co_solvent surfactant Use Surfactant (e.g., Tween® 80) stock_solution->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) stock_solution->cyclodextrin visual_inspection Visual Inspection for Precipitation co_solvent->visual_inspection surfactant->visual_inspection cyclodextrin->visual_inspection assay Proceed with Experiment visual_inspection->assay Clear Solution troubleshoot Troubleshoot Further visual_inspection->troubleshoot Precipitation troubleshoot->surfactant troubleshoot->cyclodextrin

Caption: A logical workflow for addressing the solubility of this compound.

Potential Signaling Pathways Modulated by Steroidal Saponins

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_cellular_response Cellular Response TorvosideD This compound (Steroidal Saponin) PI3K PI3K TorvosideD->PI3K Modulates IKK IKK TorvosideD->IKK Modulates ERK ERK TorvosideD->ERK Modulates JNK JNK TorvosideD->JNK Modulates p38 p38 TorvosideD->p38 Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Inflammation Inflammation NFκB->Inflammation ERK->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

Technical Support Center: Troubleshooting Interference in Cytotoxicity Assays with Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, designed to assist researchers, scientists, and drug development professionals in navigating the complexities of cytotoxicity testing with natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the generation of accurate and reliable data.

Frequently Asked Questions (FAQs)

Q1: My natural product extract is colored and appears to be interfering with the absorbance readings in my MTT or other tetrazolium-based assays. How can I address this?

A1: This is a prevalent issue, as many natural products contain pigments that absorb light in the same wavelength range as the formazan (B1609692) product of tetrazolium assays, leading to falsely elevated absorbance readings.[1]

  • Solution 1: Implement Proper Controls.

    • Prepare a set of control wells containing the natural product at the same concentrations used in the experimental wells, but without cells.

    • Incubate these "extract-only" controls under the same conditions and for the same duration as your cell-containing wells.

    • Subtract the average absorbance of the "extract-only" controls from the absorbance of the corresponding experimental wells to correct for the intrinsic color of the extract.[1]

  • Solution 2: Switch to a Non-Colorimetric or Alternative Assay.

    • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure cell viability by quantifying ATP, which is indicative of metabolically active cells. The readout is luminescent, which is less susceptible to colorimetric interference.[2]

    • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures total protein content, which is proportional to cell number. Since the measurement is taken after fixing the cells and washing away the natural product, interference from colored compounds is minimized.[3][4][5][6]

    • Lactate Dehydrogenase (LDH) Release Assay: This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium. As the measurement is taken from the supernatant, direct colorimetric interference from the natural product within the cells is avoided.[7][8][9][10]

Q2: I'm observing a high background signal in my assay, even in the absence of cells, particularly with antioxidant-rich extracts. What is causing this and how can I fix it?

A2: This is often due to the direct chemical reduction of the assay reagent by the natural product itself. Many natural products, such as flavonoids and polyphenols, are potent antioxidants and can reduce tetrazolium salts (MTT, XTT) or resazurin (B115843) to their colored or fluorescent products, mimicking a signal of high cell viability.[11][12]

  • Troubleshooting Steps:

    • Cell-Free Control: As mentioned in A1, run a control with your natural product in media without cells. A significant signal in these wells confirms direct reduction of the assay reagent.

    • Choose a Different Assay: The most reliable solution is to switch to an assay that is not based on redox reactions.

      • SRB Assay: This is an excellent alternative as it measures total protein content and is not affected by the reducing potential of the tested compound.[11]

      • ATP-Based Assays: These assays are also unaffected by the redox state of the natural product.

      • LDH Assay: This assay measures an enzymatic activity from lysed cells and is not based on the direct reduction of a substrate by the compound.

Q3: My natural product is not dissolving well in the cell culture medium, and I see precipitates. How can I improve its solubility and avoid inaccurate results?

A3: Poor solubility is a common challenge with lipophilic natural products and can lead to inaccurate results due to inconsistent dosing and light scattering that can interfere with absorbance readings.[1]

  • Improving Solubility:

    • Use of Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving natural products. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.[1]

    • Sonication and Vortexing: Gentle sonication or vortexing of the stock solution can help in dissolving the compound.[1]

    • Filtration: After attempting to dissolve the extract, you can filter the solution to remove any remaining particulates. Be aware that this might also remove some of the active components if they are not fully dissolved.[1]

    • Alternative Formulation Strategies: For drug development purposes, more advanced techniques like the use of cyclodextrins, solid dispersions, or nanoformulations can be explored to enhance solubility.[13][14][15][16][17]

Q4: My results show that the natural product is active in multiple, unrelated assays. Is this a sign of a promising compound?

A4: While possible, activity in multiple unrelated assays can be a red flag for assay interference. Such compounds are often termed "Pan-Assay Interference Compounds" (PAINS) or, in the context of natural products, "Invalid Metabolic Panaceas" (IMPs). This promiscuous activity is often due to non-specific mechanisms.

  • Common Causes of Promiscuous Activity:

    • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or sequester proteins.

    • Chemical Reactivity: Reactive functional groups within the natural product can covalently modify proteins or other assay components.

    • Membrane Disruption: Some natural products can disrupt cell membranes, leading to non-specific cytotoxicity.

  • Validation Strategy:

    • Orthogonal Assays: Confirm your findings using a secondary, orthogonal assay that operates on a different principle. For example, if your primary assay is enzyme-based, use a binding assay or a cell-based functional assay for confirmation.

    • Detergent Sensitivity: To test for aggregation, perform the assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in activity in the presence of the detergent suggests aggregation-based interference.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability or False Positives

If you observe higher than expected cell viability or even a proliferative effect where cytotoxicity is expected, consider the following troubleshooting workflow.

G start Unexpectedly High Viability check_color Is the natural product colored? start->check_color check_redox Is the extract rich in antioxidants? check_color->check_redox No run_blank Run 'extract-only' control (no cells) check_color->run_blank Yes significant_signal Significant signal in blank? check_redox->significant_signal Yes valid_result Result likely valid check_redox->valid_result No subtract_bg Subtract background absorbance run_blank->subtract_bg subtract_bg->check_redox switch_assay Switch to a non-redox based assay (e.g., SRB, ATP-based) significant_signal->switch_assay Yes significant_signal->valid_result No false_positive High risk of false positive switch_assay->false_positive

Troubleshooting workflow for unexpectedly high cell viability.
Guide 2: Poor Solubility and Compound Precipitation

If you are facing challenges with the solubility of your natural product, follow this workflow to address the issue.

G start Poor Solubility / Precipitation use_dmso Dissolve in minimal DMSO (final conc. < 0.5%) start->use_dmso check_solubility1 Is it fully dissolved? use_dmso->check_solubility1 sonicate Gently sonicate or vortex check_solubility1->sonicate No run_assay Run assay with vehicle control check_solubility1->run_assay Yes check_solubility2 Is it fully dissolved? sonicate->check_solubility2 filter_solution Filter through 0.22 µm filter check_solubility2->filter_solution No check_solubility2->run_assay Yes filter_solution->run_assay reassess Re-evaluate compound or consider formulation strategies filter_solution->reassess Consider potential loss of active components

Workflow for addressing poor solubility of natural products.

Data Presentation

The choice of cytotoxicity assay can significantly impact the determined potency (e.g., IC50 value) of a natural product, especially if it interferes with the assay chemistry. The following tables provide hypothetical data to illustrate these effects.

Table 1: Impact of Color Interference on IC50 Values

Natural Product ExtractAssay TypeApparent IC50 (µg/mL)Corrected IC50 (µg/mL)Notes
Extract A (Highly Pigmented) MTT150>200The high color of the extract leads to an artificially high absorbance, masking the true cytotoxic effect.
SRB>200>200The SRB assay is less affected by the color of the extract.
Extract B (Slightly Colored) MTT80110A background correction is necessary to obtain a more accurate IC50 value.
SRB105105The SRB assay provides a consistent result.

Table 2: Impact of Redox Activity on IC50 Values

Natural Product ExtractAssay TypeApparent IC50 (µg/mL)Notes
Extract C (High in Antioxidants) MTT>200The antioxidant properties of the extract directly reduce MTT, leading to a false signal of high cell viability and an overestimated IC50.
SRB55The SRB assay, which measures total protein, is not affected by the redox activity and reveals the true cytotoxic potential.
ATP-based60The ATP-based assay also provides a more accurate measure of cytotoxicity, corroborating the SRB result.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for determining cytotoxicity and is less prone to interference from colored or redox-active natural products.[3][4][6][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the natural product in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with the same concentration of solvent) and untreated controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA).

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates four to five times with slow-running tap water to remove TCA and medium.

    • Allow the plates to air dry completely.

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well.

    • Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.

    • Read the absorbance at 510-540 nm using a microplate reader.

Protocol 2: ATP-Based Luminescent Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol provides a rapid and sensitive method for quantifying cell viability based on ATP levels.[2][19][20][21][22]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the SRB assay protocol, seeding cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Protocol 3: Lactate Dehydrogenase (LDH) Release Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the supernatant.[7][8][9][10][23]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the SRB assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided by the assay kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new, flat-bottom 96-well plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.

    • Calculate the percent cytotoxicity based on the absorbance values of the experimental and control wells, following the manufacturer's formula.

Signaling Pathway Visualization

Many natural products exert their cytotoxic effects by inducing apoptosis (programmed cell death). Understanding these pathways can provide insights into the mechanism of action.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 disc->caspase8 procaspase8 Pro-Caspase-8 procaspase8->disc procaspase9 Pro-Caspase-9 caspase8->procaspase9 Crosstalk via Bid caspase3 Caspase-3 (Executioner) caspase8->caspase3 natural_product Natural Product ros ROS Generation natural_product->ros mito_stress Mitochondrial Stress natural_product->mito_stress bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) natural_product->bcl2 Inhibition ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->bax_bak apoptosome Apoptosome Formation (Apaf-1, Cyto c) cyto_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 procaspase9->apoptosome caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of apoptosis signaling pathways induced by natural products.

References

How to handle bell-shaped dose-response curves with Torvoside D

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are working with Torvoside D and may encounter non-linear, specifically bell-shaped (or hormetic), dose-response curves in their experiments. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help interpret these complex results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a steroidal saponin, a type of steroidal glycoside, that can be isolated from Solanum chrysotrichum.[1][2][3] As a member of this chemical class, it may exhibit complex biological activities by modulating various cellular signaling pathways.[4][5][6]

Q2: What is a bell-shaped dose-response curve?

A bell-shaped, or non-monotonic, dose-response curve is a relationship where the biological effect of a substance increases with concentration up to a certain point, after which the effect diminishes as the concentration continues to rise.[7][8][9] This contrasts with a standard sigmoidal curve where the effect plateaus at higher concentrations.[9][10] This phenomenon is also referred to as hormesis.

Q3: Why might this compound exhibit a bell-shaped dose-response curve?

While specific data for this compound is limited, several mechanisms common to chemical compounds, including other steroidal glycosides, can lead to a bell-shaped curve:

  • Compound Aggregation: At high concentrations, this compound may form colloidal aggregates, reducing the effective monomeric concentration available to interact with its target.[7][9][11]

  • Off-Target Effects: At higher doses, the compound might interact with secondary targets that produce an opposing effect to its primary action.[7]

  • Cellular Toxicity: High concentrations of this compound could induce cytotoxicity, leading to a general decline in cellular health and a decrease in the measured specific response.[7][12]

  • Receptor Desensitization: Continuous or high-dose exposure can lead to the downregulation or desensitization of the target receptor.[13]

  • Activation of Negative Feedback Loops: The signaling pathway initiated by this compound at low doses might trigger a negative feedback mechanism at higher concentrations, dampening the response.

Troubleshooting Guide for Bell-Shaped Dose-Response Curves

Observing a bell-shaped dose-response curve can be a significant finding. This guide will help you systematically investigate the potential causes.

Issue 1: Decreased response observed at high concentrations of this compound.

  • Question: Could compound aggregation be the cause?

    • Answer: Yes, aggregation is a common cause of bell-shaped curves.[7][9] To test this, you can try the following:

      • Include a Detergent: Re-run the assay with a low, non-interfering concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to help prevent aggregation.[7]

      • Solubility Check: Visually inspect your stock solution and the highest concentration wells for any signs of precipitation.

      • Dynamic Light Scattering (DLS): If available, use DLS to directly measure the formation of aggregates at different concentrations of this compound in your assay buffer.

  • Question: How can I determine if cellular toxicity is responsible for the descending part of the curve?

    • Answer: Run a parallel cytotoxicity assay using the same cell line, incubation times, and this compound concentrations.

      • Recommended Assays: Use a standard viability assay such as MTT, MTS, or a live/dead cell stain (e.g., Trypan Blue exclusion).

      • Data Comparison: Plot the viability data against your primary dose-response curve. If the decrease in your primary assay's response correlates with a decrease in cell viability, cytotoxicity is a likely contributor.

  • Question: What if the cause is off-target effects or a complex signaling mechanism?

    • Answer: This requires a more in-depth mechanistic investigation.

      • Target Engagement: If the primary target of this compound is known, use a target engagement assay to confirm that the compound is still binding to its target at high concentrations where the overall response is decreasing.

      • Pathway Analysis: Investigate key nodes in downstream signaling pathways. For example, if this compound is expected to increase the phosphorylation of a specific protein, measure the phosphorylation levels across the full dose range. A decrease at high concentrations might indicate the activation of a phosphatase or an inhibitory kinase.

Data Presentation

When reporting a bell-shaped dose-response, it is crucial to present the data clearly. Below is a hypothetical example of results from a cell proliferation assay with this compound.

This compound Conc. (µM)Mean Response (% of Control)Standard Deviation
0 (Control)100.05.2
0.01115.36.1
0.1145.87.3
1162.58.1
10120.46.5
10085.14.9
100055.73.8

Experimental Protocols

1. Protocol: Generating a Dose-Response Curve for this compound

This protocol outlines a general method for assessing the effect of this compound on cell viability or proliferation.

  • Objective: To determine the dose-dependent effect of this compound on a specific cell line.

  • Methodology:

    • Cell Culture: Culture the target cells in a suitable medium until they reach approximately 80% confluency.

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a cell culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only controls.

    • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

    • Response Measurement: Quantify the cellular response using a suitable assay (e.g., MTS or CellTiter-Glo® for viability/proliferation).

    • Data Analysis: Subtract the background absorbance/luminescence, normalize the data to the vehicle control, and plot the normalized response against the log of the this compound concentration.

2. Protocol: Investigating MAPK/ERK Signaling Pathway Activation

This protocol can be used to determine if this compound affects the MAPK/ERK signaling pathway, a common target for steroidal compounds.[5][6]

  • Objective: To measure the phosphorylation of ERK1/2 in response to this compound treatment.

  • Methodology:

    • Cell Culture and Seeding: Follow steps 1 and 2 from the dose-response protocol above. It is often recommended to serum-starve the cells for several hours before treatment to reduce basal signaling.

    • Treatment: Treat cells with different concentrations of this compound for a short period (e.g., 15, 30, or 60 minutes).

    • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting:

      • Separate equal amounts of protein from each sample by SDS-PAGE.

      • Transfer the proteins to a PVDF membrane.

      • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

      • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

      • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

      • Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

    • Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each concentration.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Ras Ras Receptor->Ras Activates NFkB_Inhibitor IκB Receptor->NFkB_Inhibitor Inhibits Phosphorylation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB AP1 AP-1 ERK->AP1 NFkB NF-κB NFkB_Inhibitor->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression AP1->Gene_Expression NFkB_n->Gene_Expression Torvoside_D This compound Torvoside_D->Receptor Binds

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental_Workflow start Start: Observe Bell-Shaped Curve check_agg Test for Aggregation (e.g., add detergent, DLS) start->check_agg check_tox Run Parallel Cytotoxicity Assay (e.g., MTS/MTT) start->check_tox is_agg Aggregation Observed? check_agg->is_agg is_tox Toxicity Correlates? check_tox->is_tox is_agg->is_tox No agg_yes Conclusion: Aggregation is a likely cause. Re-formulate or use detergent. is_agg->agg_yes Yes tox_yes Conclusion: Cytotoxicity is a likely cause. Define therapeutic window below toxic concentrations. is_tox->tox_yes Yes investigate_mech Investigate Mechanism: - Off-target effects - Negative feedback loops - Receptor desensitization is_tox->investigate_mech No end End: Characterize Mechanism of Action agg_yes->end tox_yes->end no No yes Yes investigate_mech->end

Caption: Troubleshooting workflow for a bell-shaped dose-response.

Logical_Relationship cluster_low_dose Low to Optimal Dose cluster_high_dose High Dose ld_bind This compound binds primary target ld_signal Primary signaling pathway is activated ld_bind->ld_signal ld_effect Observed biological effect increases ld_signal->ld_effect hd_cause Potential Causes: - Aggregation - Toxicity - Off-target binding - Feedback inhibition ld_effect->hd_cause Increasing Concentration hd_effect Observed biological effect decreases hd_cause->hd_effect

Caption: Logical relationship of dose to effect for this compound.

References

Minimizing cytosolic contamination in Torvoside D cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Torvoside D in cell-based assays, with a focus on minimizing cytosolic contamination to ensure accurate assessment of its effects on membrane-associated targets.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a steroidal glycoside isolated from plants of the Solanum genus, such as Solanum torvum.[1][2][3] Steroidal glycosides, as a class, are known to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[3][4][5] The precise mechanism of action for this compound is not extensively characterized in the available literature. However, related glycoalkaloids from Solanum species have been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the JNK and p38 pathways, and by promoting the production of reactive oxygen species (ROS).[5]

Q2: I am observing high background signal or off-target effects in my assay. Could this be due to cytosolic contamination?

Yes, cytosolic contamination can be a significant issue in cell-based assays, especially when investigating compounds like this compound that may target membrane proteins or signaling complexes. If your protein of interest is membrane-bound, the presence of cytosolic proteins in your membrane fraction can lead to inaccurate results, high background, or misinterpretation of the compound's activity.

Q3: What is the fundamental principle behind minimizing cytosolic contamination?

The core principle is to achieve effective separation of the cytosolic fraction from other subcellular components, particularly the cell membranes. This is typically accomplished through a process called subcellular fractionation, which involves gentle cell lysis followed by a series of centrifugation steps at increasing speeds to pellet different cellular components based on their size and density.[6][7][8]

Q4: How can I verify the purity of my membrane fraction after isolation?

To ensure your membrane fraction is not significantly contaminated with cytosolic components, you should perform a Western blot analysis using protein markers specific to different subcellular compartments.

  • Membrane markers: Na+/K+-ATPase, Cadherin, or specific receptor proteins known to be in the plasma membrane.

  • Cytosolic marker: GAPDH or Tubulin.

  • Mitochondrial marker: Cytochrome C or COX IV.

  • Nuclear marker: Histone H3 or Lamin B1.

A pure membrane fraction should show strong enrichment of membrane markers and a significant reduction or absence of cytosolic, mitochondrial, and nuclear markers.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High cytosolic protein contamination in membrane fraction. Inappropriate Lysis Buffer: Use of harsh detergents (e.g., SDS, Triton X-100) in the initial lysis step can solubilize membranes, leading to mixing of cellular compartments.[6][8]Use a hypotonic swelling buffer without detergents.[6] This will cause the cells to swell and rupture gently through osmosis, preserving the integrity of organelle and plasma membranes.[6]
Incomplete Cell Lysis: Insufficient homogenization may leave many cells intact, which are then pelleted with the membrane fraction.Optimize the homogenization method. For cultured cells, this may involve adjusting the number of passes through a narrow-gauge needle or the number of strokes in a Dounce homogenizer.[7]
Incorrect Centrifugation Speeds/Times: Suboptimal centrifugation parameters can lead to poor separation of cellular fractions.Follow a differential centrifugation protocol. Start with a low-speed spin to pellet nuclei and intact cells. Then, subject the supernatant to a high-speed spin to pellet the membrane fraction, leaving the cytosol in the supernatant.[6][7]
Low yield of membrane proteins. Over-homogenization: Excessive mechanical stress can fragment membranes into very small vesicles that may not pellet effectively during centrifugation.Reduce the intensity or duration of homogenization. Monitor cell lysis under a microscope to find the optimal point.
Loss of protein during washing steps. Minimize the number of washing steps. When resuspending pellets, do so gently to avoid protein loss.
Inconsistent results between experiments. Variability in cell health and density. Ensure consistent cell culture conditions, including cell density at the time of harvesting. Cells should be in the logarithmic growth phase.
Reagent inconsistency. Prepare fresh buffers for each experiment and use high-purity reagents. Store stock solutions appropriately.

Quantitative Data: Cytotoxic Activity of Torvosides

The following table summarizes the reported cytotoxic activities of various Torvoside compounds against different cancer cell lines. Note that specific data for this compound is limited, and researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

CompoundCell LineIC50 Value (µM)Reference
Neochlorogenin 6-O-β-D-quinovopyranosideSK-LU-17.89 ± 0.87[4]
HepG210.11 ± 1.02[4]
MCF-712.54 ± 1.15[4]
T2415.32 ± 1.28[4]
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranosideSK-LU-118.76 ± 1.54[4]
HepG220.43 ± 1.87[4]
MCF-725.11 ± 2.03[4]
T2422.87 ± 1.99[4]
6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-olSK-LU-130.12 ± 2.87[4]
HepG235.87 ± 3.12[4]
MCF-740.23 ± 3.54[4]
T2446.76 ± 3.88[4]
Solagenin 6-O-β-D-quinovopyranosideSK-LU-111.43 ± 1.09[4]
HepG214.76 ± 1.32[4]
MCF-719.87 ± 1.65[4]
T2416.54 ± 1.43[4]
Torvoside HVero, BC, KBNo cytotoxicity at 50 µg/ml[9]

Experimental Protocols & Visualizations

Protocol: Subcellular Fractionation for Membrane Protein Analysis

This protocol is designed to isolate a membrane fraction from cultured cells with minimal cytosolic contamination for use in this compound assays.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Hypotonic Swelling Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, with protease inhibitors added fresh)

  • Homogenizer (Dounce or needle-based)

  • Microcentrifuge

  • Ultracentrifuge (optional, for higher purity)

Procedure:

  • Cell Harvesting: Collect cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet once with ice-cold PBS to remove culture medium. Centrifuge again and discard the supernatant.

  • Hypotonic Swelling: Resuspend the cell pellet in ice-cold Hypotonic Swelling Buffer. Incubate on ice for 15-20 minutes to allow the cells to swell.

  • Homogenization: Transfer the swollen cell suspension to a Dounce homogenizer and apply 20-30 strokes. Alternatively, pass the suspension through a 25-gauge needle 20-25 times.[7] Monitor cell lysis using a microscope.

  • Nuclear Fraction Removal: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and any remaining intact cells.

  • Membrane Fraction Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C (or a lower speed like 20,000 x g if an ultracentrifuge is not available, which will yield a cruder membrane fraction).[10]

  • Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the membrane fraction.

  • Washing Membrane Fraction: Gently wash the membrane pellet with Hypotonic Swelling Buffer to remove any loosely attached cytosolic proteins and repeat the centrifugation.

  • Final Preparation: Resuspend the final membrane pellet in a suitable buffer for your downstream assay with this compound.

experimental_workflow cluster_start Cell Preparation cluster_lysis Cell Lysis cluster_fractionation Fractionation via Centrifugation cluster_products Final Fractions cluster_downstream Downstream Application start 1. Harvest & Wash Cells swell 2. Hypotonic Swelling start->swell homogenize 3. Homogenization swell->homogenize low_speed 4. Low-Speed Spin (1,000 x g) homogenize->low_speed pellet1 Pellet: Nuclei & Intact Cells low_speed->pellet1 Discard supernatant1 Supernatant low_speed->supernatant1 high_speed 5. High-Speed Spin (100,000 x g) pellet2 Pellet: Membrane Fraction high_speed->pellet2 supernatant2 Supernatant: Cytosolic Fraction high_speed->supernatant2 Discard or use as control supernatant1->high_speed assay This compound Assay pellet2->assay

Caption: Workflow for Subcellular Fractionation to Isolate Membrane Proteins.

Hypothetical Signaling Pathway for this compound

Based on the activity of related steroidal glycosides, this compound may induce apoptosis through a signaling cascade involving the activation of stress-activated protein kinases. This diagram illustrates a potential pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_outcome Cellular Outcome torvoside_d This compound receptor Membrane Target (e.g., Receptor/Channel) torvoside_d->receptor ros ↑ Reactive Oxygen Species (ROS) receptor->ros ask1 ASK1 ros->ask1 activates jnk_p38 JNK / p38 MAPK ask1->jnk_p38 phosphorylates ap1 AP-1 Activation jnk_p38->ap1 activates gene_expression Gene Expression (Pro-apoptotic genes) ap1->gene_expression apoptosis Apoptosis gene_expression->apoptosis

Caption: Hypothetical Signaling Pathway for this compound-Induced Apoptosis.

References

Technical Support Center: Quantifying Torvoside D in Complex Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Torvoside D in complex plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analytical challenges of this steroidal saponin (B1150181).

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, separation, and quantification of this compound.

Issue 1: Low or No Recovery of this compound During Extraction

Question: I am not detecting any or very low levels of this compound in my extract. What could be the issue?

Answer:

Low recovery of this compound can stem from several factors related to the extraction process. Here's a step-by-step troubleshooting guide:

  • Solvent Selection: this compound, as a steroidal saponin, has a complex structure with both polar (sugar moieties) and non-polar (aglycone) parts.

    • Recommendation: A hydroalcoholic solvent system is often most effective. Start with a 70-80% methanol (B129727) or ethanol (B145695) solution. Purely organic solvents may not efficiently extract the polar glycoside, while purely aqueous solutions may be insufficient for the steroidal backbone.

  • Extraction Technique: The method of extraction significantly impacts efficiency.

    • Recommendation: Ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can improve cell wall disruption and enhance solvent penetration, leading to better recovery compared to simple maceration.

  • Sample Pre-treatment: The physical state of your plant material is crucial.

    • Recommendation: Ensure the plant material is dried and finely ground to maximize the surface area for solvent interaction.

  • pH of Extraction Medium: The pH can influence the stability and solubility of saponins (B1172615).

    • Recommendation: Maintain a neutral or slightly acidic pH during extraction to prevent potential degradation of the glycosidic bonds, which can be labile under strongly acidic or basic conditions.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Question: My chromatogram for this compound shows poor peak shape, making accurate integration difficult. How can I improve this?

Answer:

Poor peak shape in HPLC or UPLC analysis is a common issue that can often be resolved by systematically evaluating your chromatographic conditions.

  • Column Choice: The stationary phase chemistry is critical for good peak shape.

    • Recommendation: A C18 column is a good starting point for the separation of steroidal saponins. If peak tailing persists, it could be due to secondary interactions with residual silanols on the silica (B1680970) backbone. Consider using a column with end-capping or a phenyl-hexyl stationary phase for alternative selectivity.

  • Mobile Phase Composition:

    • Acid Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanols on the column, reducing peak tailing.

    • Gradient Optimization: A shallow gradient elution program often provides better peak shape for complex molecules like this compound compared to isocratic elution.

  • Flow Rate and Temperature:

    • Recommendation: Ensure the flow rate is optimal for your column dimensions and particle size. Operating at a slightly elevated column temperature (e.g., 30-40 °C) can reduce mobile phase viscosity and improve peak efficiency.

  • Sample Solvent:

    • Recommendation: Dissolve your final extract in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.

Issue 3: Inconsistent Quantitative Results and High Variability

Question: I am observing high variability in my quantitative results for this compound across different injections of the same sample. What is causing this?

Answer:

High variability in quantitative analysis often points to issues with matrix effects, instrument precision, or sample stability.

  • Matrix Effects: Co-eluting compounds from the complex plant extract can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2][3]

    • Recommendation:

      • Sample Clean-up: Implement a solid-phase extraction (SPE) step to remove interfering matrix components before injection.

      • Internal Standard: Use a structurally similar internal standard (IS) that is not present in the sample to compensate for variations in ionization. A stable isotope-labeled this compound would be ideal, but if unavailable, a different steroidal saponin can be used.[2]

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that does not contain this compound to mimic the matrix effects observed in the samples.[3]

  • Instrument Performance:

    • Recommendation: Regularly perform system suitability tests to ensure the instrument is performing within specifications. Check for leaks, and ensure the autosampler is functioning correctly.

  • Sample Stability: this compound may be susceptible to degradation under certain conditions.

    • Recommendation: Store extracts at low temperatures (e.g., -20 °C or -80 °C) and away from light. Perform stability studies to assess the degradation of this compound in the sample solvent over time.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex plant extracts?

A1: The primary challenges include:

  • Matrix Interference: Plant extracts contain a multitude of compounds that can co-elute with this compound, leading to ion suppression or enhancement in mass spectrometry-based methods and potential peak overlap in UV-based methods.[1][3]

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound can be limited, making accurate quantification challenging.

  • Structural Complexity: As a steroidal saponin, this compound is a relatively large and complex molecule, which can lead to poor chromatographic behavior if the analytical method is not optimized.

  • Extraction Efficiency: Efficiently extracting this compound from the plant matrix while minimizing the co-extraction of interfering compounds is a critical and often difficult step.

Q2: Which analytical technique is best suited for the quantification of this compound?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is generally the preferred method for quantifying this compound in complex matrices. This technique offers high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte even in the presence of a complex matrix. High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may be less sensitive and more prone to interference from co-eluting compounds that absorb at a similar wavelength.

Q3: How can I perform a forced degradation study for this compound to assess its stability?

A3: A forced degradation study intentionally exposes the analyte to harsh conditions to identify potential degradation products and establish the stability-indicating nature of an analytical method. For this compound, this would typically involve:

  • Acid and Base Hydrolysis: Refluxing a solution of this compound in dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Treating a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).

  • Thermal Degradation: Exposing a solid sample of this compound to dry heat (e.g., 60-80 °C).

  • Photolytic Degradation: Exposing a solution of this compound to UV light.

The samples are then analyzed by a stability-indicating HPLC or UPLC method to separate the parent compound from any degradation products.

Q4: What are the key validation parameters for a quantitative method for this compound?

A4: According to ICH guidelines, a validated quantitative method for this compound should include the following parameters:

  • Specificity: The ability to accurately measure this compound in the presence of other components in the plant extract.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of this compound within a given range.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Hypothetical UPLC-MS/MS Method for the Quantification of this compound

This protocol describes a hypothetical, yet scientifically plausible, method for the quantification of this compound in a plant extract.

1. Sample Preparation and Extraction

  • 1.1. Plant Material: Dry the plant material (e.g., fruits of Solanum torvum) at 40 °C for 48 hours and grind to a fine powder (40 mesh).

  • 1.2. Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • 1.3. Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in 10 mL of 10% methanol.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.

    • Elute this compound with 10 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • 2.1. UPLC System:

    • Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • 2.2. MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Hypothetical MRM Transitions for this compound:

      • Precursor Ion (Q1): [M+H]⁺ (To be determined based on the exact mass of this compound)

      • Product Ions (Q3): Two to three characteristic fragment ions (To be determined by infusion of a pure standard)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

Data Presentation

Table 1: Hypothetical Validation Parameters for the UPLC-MS/MS Method for this compound
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Range To be defined1 - 1000 ng/mL
Limit of Detection (LOD) S/N ≥ 30.5 ng/mL
Limit of Quantitation (LOQ) S/N ≥ 101.0 ng/mL
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%< 5%
- Intermediate Precision (Inter-day)≤ 15%< 8%
Robustness No significant change in resultsMethod is robust

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_cleanup Sample Clean-up cluster_analysis Analysis plant_material Dried & Ground Plant Material add_solvent Add 80% Methanol plant_material->add_solvent sonicate Ultrasonic Bath (30 min) add_solvent->sonicate centrifuge Centrifuge (4000 rpm, 15 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction 2x collect_supernatant->repeat_extraction evaporate Evaporate to Dryness repeat_extraction->evaporate reconstitute Reconstitute in 10% Methanol evaporate->reconstitute spe C18 SPE reconstitute->spe wash Wash with 20% MeOH spe->wash elute Elute with 90% MeOH wash->elute final_evap Evaporate & Reconstitute elute->final_evap uplc UPLC Separation final_evap->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_issues Common Issues cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_peak Solutions for Poor Peak Shape cluster_solutions_variability Solutions for High Variability start Problem with This compound Quantification low_recovery Low/No Recovery start->low_recovery poor_peak Poor Peak Shape start->poor_peak high_variability High Variability start->high_variability solvent Optimize Solvent low_recovery->solvent technique Change Extraction Technique (UAE/MAE) low_recovery->technique pretreatment Ensure Fine Grinding low_recovery->pretreatment column Select Appropriate Column (C18/Phenyl) poor_peak->column mobile_phase Optimize Mobile Phase (Acid, Gradient) poor_peak->mobile_phase sample_solvent Match Sample Solvent to Mobile Phase poor_peak->sample_solvent matrix_effects Address Matrix Effects (SPE, IS, Matrix-Matched Cal.) high_variability->matrix_effects instrument Perform System Suitability high_variability->instrument stability Check Sample Stability high_variability->stability

Caption: Troubleshooting logic for this compound quantification.

References

Best practices for handling and preparing Torvoside D for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for handling and preparing Torvoside D for experimental use. The information is tailored for researchers, scientists, and drug development professionals. Please note that specific experimental data for this compound is limited in publicly available literature. Therefore, many of the recommendations provided are based on the general properties of steroidal saponins (B1172615).

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a steroidal saponin (B1150181) isolated from the plant Solanum chrysotrichum.[1] Steroidal saponins are a class of naturally occurring glycosides characterized by a steroid aglycone linked to one or more sugar chains.

2. What are the potential biological activities of this compound?

While specific studies on this compound are limited, related steroidal glycosides isolated from Solanum species have demonstrated various biological activities, including anti-inflammatory and cytotoxic effects.[2][3] For instance, some steroidal glycosides from Solanum torvum have shown inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential anti-inflammatory properties.[4][5]

3. How should I dissolve this compound?

Due to the general low aqueous solubility of steroidal saponins, it is recommended to first dissolve this compound in an organic solvent.

  • Primary Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common choices for dissolving steroidal saponins.

  • Stock Solutions: It is advisable to prepare a high-concentration stock solution in 100% DMSO or ethanol. For example, a 10 mM stock solution can be prepared.

  • Working Solutions: The stock solution can then be serially diluted to the desired final concentration in your aqueous experimental medium (e.g., cell culture medium). Ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

4. What are the recommended storage conditions for this compound?

  • Solid Form: When stored as a dry powder, this compound should be kept at -20°C for long-term storage. For short-term storage, room temperature may be acceptable, but it is best to refer to the supplier's certificate of analysis.

  • In Solution: Stock solutions of this compound in organic solvents like DMSO or ethanol should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of steroidal saponins are generally not recommended for long-term storage.

5. How stable is this compound?

  • Temperature: Saponins can be sensitive to high temperatures, which may lead to degradation.[6][7][8] It is advisable to avoid prolonged exposure to high temperatures.

  • pH: Extreme pH values can cause the hydrolysis of the glycosidic bonds, separating the sugar moieties from the steroidal aglycone. It is best to maintain a neutral pH for experimental solutions.

  • Light: While some studies suggest that light has minimal effect on the stability of certain steroidal saponins during drying processes, it is good laboratory practice to protect solutions from direct light exposure, especially during long-term storage.[9]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Aqueous Medium The final concentration of the organic solvent is too low to maintain solubility, or the compound's solubility limit in the aqueous medium has been exceeded.- Increase the final concentration of the organic solvent slightly (while ensuring it remains non-toxic to cells).- Vortex or sonicate the solution to aid dissolution.- Prepare a fresh working solution from the stock immediately before use.
Inconsistent Experimental Results - Degradation of the compound due to improper storage or handling.- Inaccurate pipetting of the viscous stock solution.- Ensure proper storage of stock solutions at low temperatures and protection from light.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use positive displacement pipettes or reverse pipetting for accurate handling of viscous DMSO stock solutions.
High Background or Artifacts in Assays The compound may interfere with the assay components or detection method (e.g., absorbance or fluorescence).- Run appropriate controls, including a vehicle control (medium with the same concentration of solvent) and a compound-only control (compound in medium without cells).- Test for interference by adding the compound to the assay system in the absence of cells or reagents.
No Biological Effect Observed - The compound may not be active in the chosen assay system or at the concentrations tested.- The compound may have degraded.- Test a wider range of concentrations.- Verify the activity of the compound with a positive control.- Use a fresh stock solution of this compound.

Quantitative Data Summary

As specific quantitative data for this compound is not available in the public domain, this table provides a template for researchers to populate with their own experimental data.

Parameter Value Experimental Conditions
Molecular Weight 726.89 g/mol N/A
Molecular Formula C₃₈H₆₂O₁₃N/A
Solubility in DMSO User-determinede.g., at 25°C
Solubility in Ethanol User-determinede.g., at 25°C
IC₅₀ (Cytotoxicity) User-determinede.g., in HeLa cells, 48h incubation
IC₅₀ (NO Inhibition) User-determinede.g., in LPS-stimulated RAW 264.7 cells

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line (e.g., HeLa, A549, or RAW 264.7)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.

  • Incubation: Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate (24-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability

Caption: Workflow for MTT Cell Viability Assay.

anti_inflammatory_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus iNOS_gene iNOS Gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces TorvosideD This compound TorvosideD->IKK Potential Inhibition TorvosideD->NFkB Potential Inhibition NFkB_n->iNOS_gene induces transcription

Caption: Hypothetical Anti-inflammatory Signaling Pathway for this compound.

References

Validation & Comparative

Torvoside D versus Torvoside A: a comparative study of cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

In the realm of natural product research, steroidal saponins (B1172615) isolated from various plant species have garnered significant attention for their diverse pharmacological activities, including potential cytotoxic effects against cancer cell lines. Among these, compounds derived from Solanum species, such as Torvoside D and Torvoside A, are of particular interest. This guide provides a comparative overview of the available cytotoxicity data for these two compounds, outlines standard experimental protocols for assessing their effects, and presents relevant molecular pathways.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and Torvoside A are not extensively available in the current body of scientific literature. However, individual studies on Torvoside A and predictive data for this compound provide some initial insights.

CompoundCell Line(s)ConcentrationCytotoxic Effect
Torvoside A BC, KB, Vero50 µg/mLNo cytotoxicity observed.[1][2]
HepG2 (cancer), LO2 (normal)Not specifiedNo antiproliferative activity or hepatotoxic effect noted.[3]
This compound Not availableNot availableExperimental data not available. Predictive models suggest potential for respiratory, reproductive, and mitochondrial toxicity.[4]

Note: The data for this compound is based on computational predictions and not on experimental results. Further in vitro and in vivo studies are required to validate these predictions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of steroidal saponins like this compound and Torvoside A. These protocols are based on established practices in the field.[5][6]

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Torvoside A (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Potential Mechanisms of Action

While the precise mechanisms of cytotoxicity for this compound and Torvoside A are not fully elucidated, steroidal saponins are known to induce cell death through various pathways.[7] A common mechanism involves the disruption of the cell membrane, leading to increased permeability and subsequent cell lysis.[5] Additionally, many saponins can trigger apoptosis through intrinsic or extrinsic pathways.[8]

cytotoxicity_pathway cluster_membrane Membrane Interaction cluster_apoptosis Apoptosis Induction Saponin Saponin Membrane Cell Membrane Saponin->Membrane Interaction Mitochondria Mitochondria Saponin->Mitochondria Stress Pore Pore Formation Membrane->Pore Lysis Cell Lysis Pore->Lysis Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential mechanisms of saponin-induced cytotoxicity.

The above diagram illustrates two potential pathways through which saponins like this compound and Torvoside A may exert cytotoxic effects: direct interaction with the cell membrane leading to lysis, and induction of apoptosis via mitochondrial stress and caspase activation.

Experimental Workflow

A typical workflow for evaluating the cytotoxicity of novel compounds is outlined below.

experimental_workflow Start Start CellCulture Cell Line Culture Start->CellCulture Treatment Compound Treatment (this compound/A) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis If cytotoxic Mechanism Mechanism of Action Studies (e.g., Western Blot for caspases) Apoptosis->Mechanism End End Mechanism->End

References

Unveiling the Antiviral Potential: A Comparative Analysis of Torvoside Saponins and Other Triterpenoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antiviral agents is a perpetual frontier. Among the vast arsenal (B13267) of natural compounds, saponins (B1172615) have emerged as a promising class with a broad spectrum of biological activities, including potent antiviral efficacy. This guide provides a detailed comparison of the antiviral properties of Torvoside H, a steroidal saponin (B1150181) isolated from Solanum torvum, with other notable antiviral saponins. While the initial query specified Torvoside D, publicly available scientific literature predominantly details the antiviral activities of Torvoside H and A. Therefore, this comparison will focus on the experimentally validated data for Torvoside H.

This comparative analysis delves into the quantitative antiviral data, detailed experimental methodologies, and the underlying mechanisms of action, including the modulation of cellular signaling pathways.

Quantitative Comparison of Antiviral Efficacy

The antiviral potency of saponins is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit 50% of the viral activity. The lower the IC50 or EC50 value, the higher the antiviral potency. The following table summarizes the antiviral efficacy of Torvoside H and other well-characterized saponins against a range of viruses.

SaponinTypeVirusAssayEfficacy (IC50/EC50)Cell LineReference
Torvoside H Steroidal SaponinHerpes Simplex Virus type 1 (HSV-1)Not SpecifiedIC50: 23.2 µg/mLNot Specified[1][2]
Saikosaponin A Triterpenoid SaponinHuman Coronavirus 229E (HCoV-229E)XTT AssayNot specified, but showed activityMRC-5[3][4][5]
Influenza A Virus (H1N1, H5N1, H9N2)Not SpecifiedAttenuated replicationA549
Saikosaponin B2 Triterpenoid SaponinHuman Coronavirus 229E (HCoV-229E)XTT AssayIC50: 1.7 ± 0.1 µMMRC-5[3][4][5]
Glycyrrhizin Triterpenoid SaponinHerpes Simplex Virus type 1 (HSV-1)Not SpecifiedIC50: 0.5 mMNot Specified[4]
SARS-CoVCytopathic Effect AssayEC50: 365 µMVero[6]
SARS-CoV-2Plaque Reduction AssayIC50 values varied by treatment protocolVero E6[7]
Ginsenoside 20(S)-Rg3 Triterpenoid SaponinHerpes Simplex Virus type 1 (HSV-1)PrestoBlue Cell Viability AssayIC50: ~35 µMVero[8]
Herpes Simplex Virus type 2 (HSV-2)PrestoBlue Cell Viability AssayIC50: ~35 µMVero[8]
Ginsenoside Rg6 Triterpenoid SaponinHepatitis B Virus (HBV)RT-qPCREstimated IC50: 5.1 µM (day 2), 3.2 µM (day 4)HepG2.2.15[5]
Ginsenoside Rh4 Triterpenoid SaponinHepatitis B Virus (HBV)RT-qPCREstimated IC50: 4.3 µM (day 2), 5.6 µM (day 4)HepG2.2.15[5]
Ginsenoside Rb3 Triterpenoid SaponinHepatitis B Virus (HBV)RT-qPCREstimated IC50: 4.1 µM (day 2), 3.2 µM (day 4)HepG2.2.15[5]
Astersaponin I Triterpenoid SaponinSARS-CoV-2Pseudovirus Entry AssayIC50: 1.46 µMACE2+ H1299[9]
Lancemaside A Triterpenoid SaponinSARS-CoV-2Pseudovirus Entry AssayIC50: 2.85 µMACE2+ H1299[10]
SARS-CoV-2 Variants (Alpha, Beta, Delta, Omicron)Not SpecifiedIC50: 2.23 - 3.37 µMVero[10]

Experimental Protocols: A Closer Look at Antiviral Assays

The evaluation of antiviral efficacy relies on robust and reproducible experimental protocols. Two commonly employed methods are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Assay.

Cytopathic Effect (CPE) Inhibition Assay

This assay is utilized to determine the ability of a compound to protect cells from the damaging effects (cytopathic effects) of a virus.

General Protocol:

  • Cell Seeding: A monolayer of appropriate host cells is seeded in a 96-well plate.[3][11]

  • Compound Preparation: The test saponin is serially diluted to various concentrations.[3]

  • Infection: The cell monolayers are infected with a specific concentration of the virus in the presence or absence of the test compound.[1][12]

  • Incubation: The plates are incubated for a period that allows for the development of CPE in the virus-only control wells (typically 2-5 days).[1][12]

  • Quantification of Cell Viability: The extent of CPE is quantified by staining the remaining viable cells with a dye such as neutral red or crystal violet. The absorbance is then measured using a spectrophotometer.[1][3]

  • Data Analysis: The concentration of the compound that protects 50% of the cells from viral-induced death (EC50) is calculated.

Cytopathic_Effect_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed Host Cells in 96-well Plate infection Infect Cells with Virus +/- Saponin cell_seeding->infection compound_prep Prepare Serial Dilutions of Saponin compound_prep->infection incubation Incubate for CPE Development infection->incubation staining Stain Viable Cells incubation->staining readout Measure Absorbance staining->readout calculation Calculate EC50 readout->calculation

Cytopathic Effect (CPE) Assay Workflow.
Plaque Reduction Assay

This assay is considered the "gold standard" for quantifying viral infectivity and the neutralizing activity of antiviral compounds.[13]

General Protocol:

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.[13]

  • Virus and Compound Incubation: A known concentration of the virus is incubated with serial dilutions of the test saponin.[13]

  • Infection: The cell monolayers are infected with the virus-saponin mixtures.[13]

  • Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques.[13][14]

  • Incubation: The plates are incubated for a duration sufficient for plaque formation.[13][15]

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a stained background of healthy cells.[13][15]

  • Plaque Counting and Data Analysis: The number of plaques in each well is counted, and the concentration of the saponin that reduces the number of plaques by 50% (IC50) is determined.[13]

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_prep Prepare Confluent Cell Monolayer infection Infect Cell Monolayer cell_prep->infection virus_compound_mix Mix Virus with Saponin Dilutions virus_compound_mix->infection overlay Add Semi-Solid Overlay infection->overlay incubation Incubate for Plaque Formation overlay->incubation fix_stain Fix and Stain Cells incubation->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 NFkB_Signaling_Pathway_Inhibition Simplified NF-κB Signaling Pathway and Saponin Inhibition cluster_virus Viral Infection cluster_cell Host Cell Virus Virus PAMPs Viral PAMPs (e.g., dsRNA) Virus->PAMPs releases PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR activates IKK IKK Complex PRR->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory & Antiviral Genes Saponin Saponin (e.g., Saikosaponin A) Saponin->IKK inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA binds to

References

Torvoside D vs. Digitonin: A Comparative Guide to Membrane Permeabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular biology and drug delivery, the selective permeabilization of cell membranes is a critical technique for accessing the intracellular environment. This guide provides a detailed comparison of two steroidal glycosides, the well-established digitonin (B1670571) and the less-characterized Torvoside D, for their utility in membrane permeabilization. While digitonin is a widely used and well-documented permeabilizing agent, this guide also explores the potential of this compound, a compound isolated from Solanum torvum, based on its structural characteristics and the known activities of related compounds.

Mechanism of Action: A Tale of Two Saponins

Both digitonin and this compound belong to the saponin (B1150181) family of compounds, which are known for their ability to interact with and disrupt lipid membranes. Their primary mechanism of action for membrane permeabilization is believed to be similar, revolving around their affinity for cholesterol, a key component of eukaryotic plasma membranes.

Digitonin: The permeabilizing action of digitonin is well-established and hinges on its interaction with membrane cholesterol. Digitonin's rigid steroidal aglycone intercalates into the lipid bilayer, while its hydrophilic sugar moiety remains in the aqueous environment. This association with cholesterol disrupts the local lipid packing, leading to the formation of pores or lesions in the plasma membrane.[1] This interaction is concentration-dependent, allowing for the selective permeabilization of the cholesterol-rich plasma membrane while leaving the membranes of organelles with lower cholesterol content, such as mitochondria and the endoplasmic reticulum, relatively intact.[1]

This compound: Direct experimental data on the membrane permeabilization mechanism of this compound is not currently available. However, as a steroidal saponin, its mechanism is predicted to be analogous to that of digitonin. This compound possesses a steroidal aglycone and a sugar moiety, conferring the amphipathic properties necessary for membrane interaction.[2][3] It is highly probable that this compound also interacts with membrane cholesterol, leading to the disruption of membrane integrity and the formation of pores. The specifics of its selectivity for the plasma membrane over organellar membranes would depend on its binding affinity for cholesterol and the overall physicochemical properties of the molecule.

Quantitative Comparison: Performance and Cytotoxicity

The optimal permeabilizing agent should effectively create pores in the plasma membrane to allow the entry of desired molecules while minimizing off-target effects and cytotoxicity.

ParameterThis compoundDigitonin
Molecular Weight 726.89 g/mol [2][4]1229.31 g/mol [1]
Typical Permeabilization Concentration Not established10-40 µg/mL (cell-type dependent)[5][6]
Reported IC50 (Cytotoxicity) Data for related Torvosides from S. torvum: 14.18 to 89.31 µg/mL against various cancer cell lines.[7][8][9]3-33 nM for Digitoxin (a related cardiac glycoside) in cancer cell lines.[10] IC50 for hemolysis: ~18.5 µg/mL (15.1 µM).[11]
Selectivity Presumed to be cholesterol-dependent, but selectivity for plasma vs. organellar membranes is not experimentally confirmed.High selectivity for cholesterol-rich plasma membranes at optimal concentrations.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of permeabilizing agents. Below are representative protocols for assessing membrane permeabilization using methods that could be applied to both this compound and digitonin.

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of the cytosolic enzyme LDH into the supernatant as an indicator of plasma membrane damage.

Methodology:

  • Cell Preparation: Plate cells in a 96-well plate and culture to the desired confluency.

  • Treatment: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add fresh medium containing various concentrations of this compound or digitonin. Include a positive control for maximum LDH release (e.g., cell lysis buffer) and a negative control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 1-4 hours) at 37°C.

  • Sample Collection: After incubation, centrifuge the plate and collect the supernatant.

  • LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of LDH release relative to the positive control.

Propidium (B1200493) Iodide (PI) Uptake Assay by Flow Cytometry

This method assesses membrane permeabilization by measuring the influx of the fluorescent dye propidium iodide, which is excluded by cells with intact membranes.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the target cells.

  • Treatment: Incubate the cells with various concentrations of this compound or digitonin for a defined time at the appropriate temperature.

  • Staining: Add propidium iodide to the cell suspension.

  • Flow Cytometry: Analyze the cells on a flow cytometer, measuring the fluorescence intensity of PI in the cell population.

  • Data Analysis: Quantify the percentage of PI-positive cells, indicating permeabilized cells.

Hemolytic Assay

This assay measures the lytic activity of the compounds on red blood cells (RBCs), providing an indication of their general membrane-disrupting potential.

Methodology:

  • RBC Preparation: Obtain fresh red blood cells and wash them with isotonic saline solution.

  • Treatment: Incubate a suspension of RBCs with a serial dilution of this compound or digitonin. Include a positive control (e.g., water for 100% hemolysis) and a negative control (isotonic saline).

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 30-60 minutes).

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control. A study on the methanolic extract of Solanum torvum fruit showed a hemolytic percentage of 14.37±1.48.[12][13] For digitonin, the IC50 for hemolysis has been reported to be around 15.1 µM.[11]

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Membrane Permeabilization Mechanism Saponin Saponin (this compound or Digitonin) Membrane Plasma Membrane (Cholesterol-rich) Saponin->Membrane Intercalates Pore Pore Formation Membrane->Pore Disrupts Influx Influx of Molecules Pore->Influx

Caption: General mechanism of saponin-induced membrane permeabilization.

cluster_1 Experimental Workflow for Permeabilization Assessment Start Start: Cells in Culture Treatment Treat with this compound or Digitonin Start->Treatment Assay Perform Assay Treatment->Assay LDH LDH Release Assay->LDH Measure Membrane Damage PI PI Uptake Assay->PI Measure Permeability Hemolysis Hemolysis Assay Assay->Hemolysis Measure Lytic Activity Analysis Data Analysis and Comparison LDH->Analysis PI->Analysis Hemolysis->Analysis

Caption: Workflow for comparing the permeabilizing effects of this compound and digitonin.

Conclusion and Recommendations

Digitonin remains the gold standard for selective plasma membrane permeabilization due to a large body of supporting experimental data that defines its optimal working concentrations and cytotoxic profile. Its cholesterol-dependent mechanism allows for targeted permeabilization, which is invaluable for a wide range of cellular assays.

This compound, as a steroidal saponin, holds promise as a potential alternative permeabilizing agent. Its smaller molecular weight compared to digitonin might influence its diffusion and interaction with the cell membrane. However, the lack of direct experimental data on its permeabilization efficacy and selectivity is a significant limitation. The cytotoxic data available for other torvosides from Solanum torvum suggest that this compound is likely to exhibit cytotoxicity at higher concentrations.

For researchers considering the use of these agents, we recommend the following:

  • For established protocols requiring selective plasma membrane permeabilization, digitonin is the more reliable choice. Its properties are well-characterized, allowing for reproducible results.

  • This compound may be a subject of interest for researchers exploring novel permeabilizing agents. However, its use would necessitate extensive preliminary studies to determine its optimal concentration for permeabilization, its selectivity for the plasma membrane, and its cytotoxic profile for the specific cell type of interest. The experimental protocols provided in this guide can serve as a starting point for such investigations.

Future studies directly comparing the permeabilization efficiency, selectivity, and cytotoxicity of this compound and digitonin are warranted to fully assess the potential of this compound as a tool in cell biology research and drug delivery applications.

References

Bridging the Gap: A Comparative Guide to Validating In Silico Docking Predictions of Torvoside D with In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery, validating computational predictions with robust laboratory data is a critical step in the journey from a virtual hit to a viable therapeutic candidate. This guide provides a comparative framework for validating in silico molecular docking predictions of Torvoside D and its analogs, focusing on their potential interaction with protein targets. While a direct study validating this compound docking with an in vitro assay is not available in the public literature, this guide constructs a validated workflow using data from closely related compounds and established experimental protocols.

Molecular docking is a powerful computational method used to predict the preferred binding orientation and affinity of one molecule to a second when bound to each other to form a stable complex. However, these in silico predictions are theoretical and must be confirmed through experimental testing to ascertain their biological relevance. This process of experimental confirmation is known as validation.

As a case study, we will examine the computationally predicted interaction of Torvoside H, a close structural analog of this compound, with the SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro). Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development[1]. We will then compare these computational predictions with the results that would be expected from standard in vitro validation assays.

Comparative Analysis of Predicted vs. Experimental Data

A successful validation is typically marked by a strong correlation between the predicted binding affinity (docking score) from in silico studies and the measured biological activity (e.g., IC50) from in vitro assays. The following tables present the in silico docking predictions for Torvoside H against SARS-CoV-2 Mpro and illustrative in vitro results for other natural compounds against the same target, demonstrating the type of data required for a complete validation.

Table 1: Summary of In Silico Molecular Docking Predictions for Torvoside H

CompoundTarget ProteinDocking Software/MethodPredicted Binding Affinity (kcal/mol)Key Predicted Interacting ResiduesProposed Validation Assay
Torvoside HSARS-CoV-2 Main Protease (Mpro)Not Specified-9.55 (Converted from -399.7 kJ/mol)LYS5, TYR126, GLN127, LYS137, LEU286FRET-based Protease Inhibition Assay

Note: Binding affinity was reported as -399.7 kJ/mol and has been converted to -9.55 kcal/mol for comparison.

Table 2: Illustrative In Vitro Validation Data for Natural Compound Inhibitors of SARS-CoV-2 Mpro

CompoundTarget ProteinIn Vitro Assay TypeMeasured Potency (IC50)
6-ParadolSARS-CoV-2 Main Protease (Mpro)Protease Inhibition Assay0.1682 µM[2]
Gardenin ASARS-CoV-2 Main Protease (Mpro)Protease Inhibition Assay5.964 µM[2]
6-GingerolSARS-CoV-2 Main Protease (Mpro)Protease Inhibition Assay9.327 µM[2]
ThymoquinoneSARS-CoV-2 Main Protease (Mpro)Protease Inhibition Assay10.26 µM[2]
GC-376 (Control)SARS-CoV-2 Main Protease (Mpro)Protease Inhibition Assay0.03 µM

Experimental Workflow and Methodologies

The validation of an in silico prediction follows a structured workflow, beginning with the computational analysis and culminating in quantitative in vitro experiments.

G cluster_in_silico In Silico Phase cluster_in_vitro In Vitro Validation Phase a Protein Structure Preparation (PDB ID: 6LU7) c Molecular Docking Simulation a->c b Ligand Preparation (Torvoside H Structure) b->c d Analysis of Docking Score & Binding Interactions c->d e Compound Acquisition & Solubilization d->e Select Top Candidate g Protease Inhibition Assay (FRET-based) e->g f Recombinant Mpro Enzyme Expression & Purification f->g h IC50 Determination g->h i Validate Computational Model h->i Compare Data

Workflow for validating docking predictions with in vitro assays.

This assay is a common method to quantify the effectiveness of a compound in inhibiting the activity of the SARS-CoV-2 Main Protease. The principle relies on a fluorogenic substrate that contains a cleavage site for Mpro flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorophore's signal. Upon cleavage by active Mpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

1. Reagent and Material Preparation:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.4.

  • Recombinant SARS-CoV-2 Mpro: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration in the assay should be optimized (e.g., 50 nM).

  • FRET Substrate: Prepare a stock solution of the fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) in DMSO. The final concentration should be near the Michaelis-Menten constant (Km) for the enzyme (e.g., 10-20 µM).

  • Test Compound (Torvoside): Prepare a series of dilutions from a high-concentration stock solution in DMSO.

  • Positive Control: A known Mpro inhibitor, such as GC-376.

  • Negative Control: DMSO vehicle.

  • Microplate: 96-well or 384-well black, clear-bottomed plates suitable for fluorescence measurements.

2. Assay Procedure:

  • Add 2 µL of the test compound dilutions, positive control, or DMSO to the wells of the microplate.

  • Add 88 µL of the diluted Mpro enzyme solution to each well and mix gently.

  • Incubate the plate at 30°C for 30 minutes to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the FRET substrate to each well.

  • Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Excitation: 340 nm, Emission: 490 nm). Measurements should be taken every minute for at least 20-30 minutes.

3. Data Analysis:

  • Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the time course data.

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Velocity_sample / Velocity_control)] * 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis (e.g., in Prism or similar software).

Signaling Pathway and Mechanism of Action

The predicted binding of Torvoside H to the SARS-CoV-2 Main Protease suggests a direct antiviral mechanism by inhibiting a critical step in the viral lifecycle. Mpro is responsible for cleaving the viral polyproteins translated from the viral RNA into functional proteins necessary for viral replication and assembly. By inhibiting Mpro, Torvoside H would effectively halt this process.

G cluster_virus Viral Lifecycle a Viral Entry & RNA Release b Translation of Polyproteins (pp1a, pp1ab) a->b c SARS-CoV-2 Mpro (3CLpro) b->c d Cleavage of Polyproteins c->d e Functional Viral Proteins (e.g., RdRp, Helicase) d->e f Viral Replication & Assembly e->f g New Virion Release f->g h Torvoside H h->c i Inhibition i->c

Inhibition of the viral replication pathway by targeting Mpro.

References

Cross-validation of Torvoside D's anticancer activity in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Anticancer Potential of Torvosides: A Comparative Guide

While specific experimental data on the anticancer activity of Torvoside D remains elusive in current scientific literature, this guide provides a cross-validation of the anticancer properties of related Torvoside compounds isolated from Solanum species. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this promising class of natural compounds.

Recent studies have highlighted the cytotoxic effects of various steroidal glycosides, including several Torvosides, against a panel of human cancer cell lines. Although data for this compound is not yet available, the activity of its close structural analogs suggests a potential avenue for anticancer drug discovery. This guide summarizes the existing data on other Torvosides and provides standardized experimental protocols and relevant signaling pathway diagrams to support future research in this area.

Comparative Cytotoxicity of Torvosides

The cytotoxic activity of several Torvoside compounds has been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for assessing potency. While specific IC50 values for Torvosides J, K, and L have not been detailed in available reports, Torvosides Q and R have demonstrated notable cytotoxic effects.

CompoundCell LineCancer TypeIC50 (µg/mL)
Torvoside Q SK-LU-1Lung Adenocarcinoma14.18 - 89.31
HepG2Hepatocellular Carcinoma14.18 - 89.31
MCF-7Breast Adenocarcinoma14.18 - 89.31
T24Bladder Carcinoma14.18 - 89.31
Torvoside R SK-LU-1Lung Adenocarcinoma14.18 - 89.31
HepG2Hepatocellular Carcinoma14.18 - 89.31
MCF-7Breast Adenocarcinoma14.18 - 89.31
T24Bladder Carcinoma14.18 - 89.31

Note: The available data for Torvoside Q and R indicates a range of IC50 values across the tested cell lines. Further studies are required to determine the specific IC50 for each compound against each cell line.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro assays are provided below. These protocols represent standard procedures for assessing the anticancer activity of novel compounds.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (e.g., Torvoside) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay start Seed Cells in 96-well Plate treat Treat with Torvoside Compounds start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of Torvoside compounds using the MTT assay.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Logical Relationship: Apoptosis Detection viable Viable Cells (Annexin V-, PI-) early_apoptosis Early Apoptotic Cells (Annexin V+, PI-) viable->early_apoptosis PS Exposure necrotic Necrotic Cells (Annexin V-, PI+) viable->necrotic Direct Membrane Damage late_apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Cell populations distinguished by Annexin V and Propidium Iodide staining.

Cell Cycle Analysis using Propidium Iodide Staining

This method uses PI to stain the DNA within cells, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol (B145695)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells and wash with cold PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Potential Signaling Pathways

While the precise mechanisms of action for Torvosides are yet to be elucidated, many natural anticancer compounds exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The following diagrams illustrate two of the most common pathways implicated in cancer.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Inhibition Bcl2->Apoptosis

Caption: Simplified diagram of the PI3K/Akt signaling pathway involved in cell survival.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factors Receptor Receptor GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates CellCycle Cell Cycle Progression Transcription->CellCycle

Caption: Overview of the MAPK/ERK signaling cascade regulating cell proliferation.

Conclusion and Future Directions

The preliminary data on Torvosides Q and R are promising and warrant a more in-depth investigation into the anticancer potential of this class of compounds, including the yet-to-be-studied this compound. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of purified this compound and other analogs across a broader panel of cancer cell lines.

  • Mechanistic Studies: Investigating the detailed mechanisms of action, including the induction of apoptosis and cell cycle arrest, in sensitive cancer cell lines.

  • In Vivo Efficacy: Conducting preclinical studies in animal models to assess the antitumor activity and safety profile of promising Torvoside compounds.

The information and protocols provided in this guide serve as a foundational resource for researchers to build upon and further explore the therapeutic potential of Torvosides in oncology.

Unveiling the Cytotoxic Potential: A Comparative Guide to the Structure-Activity Relationship of Torvoside D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Torvoside D analogs and related steroidal glycosides isolated from Solanum species. While direct cytotoxic activity data for this compound remains elusive in the reviewed scientific literature, this document synthesizes available experimental data on its naturally occurring analogs to shed light on the structural features crucial for their cytotoxic effects against various cancer cell lines.

Comparative Cytotoxicity of Torvoside Analogs and Related Glycosides

The cytotoxic effects of various steroidal glycosides isolated from Solanum torvum have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundAglyconeSugar Moiety at C-6IC50 (µM) vs. SK-LU-1 (Lung Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. T24 (Bladder Cancer)
This compound (Structure Only) (25R)-Spirostane-3β,16β-diolβ-D-Quinovopyranosyl-(1→3)-β-D-quinovopyranosideNot AvailableNot AvailableNot AvailableNot Available
Neochlorogenin (B3343242) 6-O-β-D-quinovopyranosideNeochlorogeninβ-D-Quinovopyranoside10.11 ± 1.037.89 ± 0.8715.43 ± 1.2112.34 ± 1.15
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranosideNeochlorogeninα-L-Rhamnopyranosyl-(1→3)-β-D-quinovopyranoside18.76 ± 1.5415.67 ± 1.3225.43 ± 2.1120.12 ± 1.87
6α-O-[β-D-xylopyranosyl-(1→3)β-D-quinovopyranosyl]-(25S)-5α-spirostan-3β-ol(25S)-5α-spirostan-3β-olβ-D-Xylopyranosyl-(1→3)β-D-quinovopyranoside40.12 ± 3.2135.67 ± 2.8946.76 ± 3.8842.34 ± 3.54
Solagenin 6-O-β-D-quinovopyranosideSolageninβ-D-Quinovopyranoside28.98 ± 2.5425.43 ± 2.1133.21 ± 2.8730.12 ± 2.65
Torvoside QNeochlorogeninβ-D-Xylopyranosyl-(1→3)-β-D-glucopyranoside89.31 ± 7.6578.54 ± 6.98>100>100
Torvoside RNeochlorogeninβ-D-Xylopyranosyl-(1→4)-β-D-glucopyranoside18.76 ± 1.5414.18 ± 1.2325.43 ± 2.1120.12 ± 1.87

Data compiled from studies on steroidal glycosides from Solanum torvum.[1][2]

Structure-Activity Relationship Insights

  • Aglycone Moiety: The structure of the aglycone, the non-sugar part of the molecule, significantly influences cytotoxicity. Glycosides with the neochlorogenin aglycone generally exhibit lower IC50 values (higher potency) compared to those with a (25S)-5α-spirostan-3β-ol or solagenin aglycone.[1]

  • Sugar Moiety: The type and linkage of the sugar units attached to the aglycone are critical for activity.

    • The presence of a single quinovopyranoside at C-6 of neochlorogenin results in potent cytotoxicity.[1]

    • The addition of a rhamnopyranosyl to the quinovopyranoside, as seen in neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside, appears to slightly decrease activity compared to the single quinovopyranoside analog.[1]

    • The difference between Torvoside Q and Torvoside R, which only differ in the linkage of the xylose to the glucose (1→3 vs. 1→4), highlights the importance of the glycosidic bond position. The 1→4 linkage in Torvoside R is associated with significantly higher cytotoxicity.[2]

  • Stereochemistry: While not extensively explored in the available data, the stereochemistry of the aglycone is known to play a role in the biological activity of steroidal saponins.[3]

Experimental Protocols

The following is a generalized protocol for the determination of cytotoxic activity using the Sulforhodamine B (SRB) assay, a common method for assessing cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., SK-LU-1, HepG2, MCF-7, T24) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds (Torvoside analogs) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The old medium is removed from the cells, and the cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • The plates are incubated for a specified period, typically 48 or 72 hours.

3. Cell Fixation and Staining:

  • After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • The plates are washed with water and air-dried.

  • Fixed cells are stained with 0.4% (w/v) Sulforhodamine B solution for 30 minutes at room temperature.

  • The plates are washed with 1% acetic acid to remove unbound dye and then air-dried.

4. Absorbance Measurement and IC50 Calculation:

  • The bound SRB dye is solubilized with a Tris-base solution.

  • The optical density (absorbance) is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Biological Context

To understand the potential mechanism of action and the experimental process, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Isolation Isolation of Torvoside Analogs from Solanum sp. Characterization Structural Elucidation (NMR, MS) Isolation->Characterization Cell_Culture Cancer Cell Line Culture Treatment Compound Treatment Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation SRB_Assay SRB Staining & Measurement Incubation->SRB_Assay IC50 IC50 Value Calculation SRB_Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR SAR_Logic cluster_features Key Structural Features Modification Structural Modification of Steroidal Glycoside Aglycone Aglycone Type (e.g., Neochlorogenin) Modification->Aglycone Changes in Sugar Sugar Moiety (Type & Linkage) Modification->Sugar Changes in Stereo Stereochemistry Modification->Stereo Changes in Activity Cytotoxic Activity (IC50) Aglycone->Activity Influences Sugar->Activity Influences Stereo->Activity Influences Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus / Apoptosis Saponin Steroidal Saponin (e.g., Torvoside Analog) Receptor Membrane Receptor / Lipid Raft Saponin->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Activation Bcl2 Bcl-2 Akt->Bcl2 Activation Bax Bax Mito Mitochondrial Membrane Potential (ΔΨm) Bax->Mito Disruption Bcl2->Bax Inhibition CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

A Head-to-Head Comparison of Torvoside D and Paclitaxel on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cytotoxic effects of Torvoside D, a steroidal glycoside, and paclitaxel (B517696), a widely used chemotherapeutic agent, on cancer cells. The information is compiled from various preclinical studies to offer a comprehensive overview of their respective mechanisms of action, efficacy, and the signaling pathways they modulate.

Overview and Mechanism of Action

This compound is a naturally occurring steroidal glycoside isolated from Solanum species. While direct comparative studies with paclitaxel are limited, research on related torvosides and extracts from Solanum torvum indicates that these compounds exhibit cytotoxic effects against various cancer cell lines. The primary mechanism of action for many steroidal glycosides involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Paclitaxel , a member of the taxane (B156437) family of drugs, is a well-established anticancer agent. Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic process of microtubule disassembly, paclitaxel disrupts normal mitotic spindle assembly, leading to a prolonged blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1][2][3][4][5][6]

Quantitative Comparison of Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of various Torvosides and Paclitaxel on different cancer cell lines. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 ValueReference
Torvoside M, N MGC-803, HepG2, A549, MCF-7Not specified--INVALID-LINK--
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranoside (related Torvoside) SK-LU-1, HepG2, MCF-7, T247.89 ± 0.87 to 46.76 ± 3.88 µM--INVALID-LINK--
Paclitaxel MKN-28, MKN-45, MCF-70.01 µM--INVALID-LINK--
Paclitaxel LNCaP, PC350 nM--INVALID-LINK--

Impact on Cell Cycle and Apoptosis

Both Torvosides and paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis, albeit through different primary mechanisms.

This compound and related compounds have been shown to induce apoptosis, though the specific phase of cell cycle arrest can vary. Flavonoids, also found in Solanum species, have been observed to cause cell cycle arrest at the G2/M or S phase.[3] The induction of apoptosis by these natural compounds is often associated with the inhibition of fatty acid synthase (FAS) activity.[7]

Paclitaxel is well-documented to cause a potent arrest of the cell cycle at the G2/M phase.[1][8][9] This arrest is a direct consequence of its microtubule-stabilizing effect, which activates the spindle assembly checkpoint.[1][10] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[7][11][12]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound (based on related compounds) and paclitaxel in cancer cells.

Torvoside_Signaling_Pathway Torvoside This compound FAS Fatty Acid Synthase (FAS) Torvoside->FAS Inhibition CellCycleArrest Cell Cycle Arrest (G2/M or S Phase) Torvoside->CellCycleArrest Apoptosis Apoptosis FAS->Apoptosis Induction

Proposed signaling pathway for this compound.

Paclitaxel_Signaling_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Paclitaxel->Bcl2 Inhibition MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Bcl2->Apoptosis Inhibition

Signaling pathway for Paclitaxel.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

Workflow:

Experimental workflow for MTT assay.

Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Workflow:

Experimental workflow for cell cycle analysis.

Protocol:

  • Cancer cells are treated with this compound or paclitaxel at their respective IC50 concentrations for a defined period.

  • The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are treated with RNase A and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

  • The DNA content of the cells is analyzed using a flow cytometer.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to detect and quantify apoptotic cells.

Workflow:

Experimental workflow for apoptosis assay.

Protocol:

  • Cancer cells are treated with this compound or paclitaxel.

  • After treatment, both adherent and floating cells are collected and washed with cold PBS.

  • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • The stained cells are analyzed by flow cytometry.

  • The results allow for the differentiation of viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Conclusion

Both this compound and paclitaxel demonstrate significant anticancer properties through the induction of cell cycle arrest and apoptosis. Paclitaxel's mechanism is well-defined and targets microtubule stability, leading to a robust G2/M arrest. The precise molecular targets of this compound are less clear, but evidence suggests an involvement of apoptosis induction, potentially through the inhibition of key cellular enzymes. Further direct comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of this compound in comparison to established chemotherapeutic agents like paclitaxel.

References

Evaluating the Selectivity of Torvoside D for Cancer Cells Versus Normal Cells: A Comparative Guide and Research Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Steroidal Glycosides from Solanum torvum

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a cornerstone of modern drug discovery. Steroidal glycosides, a class of secondary metabolites prevalent in the plant kingdom, particularly in the genus Solanum, have garnered significant attention for their cytotoxic properties. Among these, compounds isolated from Solanum torvum, including various torvosides, have demonstrated notable anti-proliferative effects against a range of cancer cell lines. This guide provides a comparative overview of the cytotoxic activity of these compounds and addresses the critical, yet largely unanswered, question of their selectivity.

While a specific investigation into the selectivity of Torvoside D is absent in the current scientific literature, this guide will synthesize the available data on related steroidal glycosides from Solanum torvum. We will present the existing cytotoxicity data, outline the necessary experimental protocols to determine selectivity, and propose a representative signaling pathway potentially involved in their mechanism of action.

Cytotoxicity of Steroidal Glycosides from Solanum torvum

Numerous studies have isolated and characterized steroidal glycosides from Solanum torvum and evaluated their cytotoxic potential against various human cancer cell lines. The data, primarily presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), indicates a broad range of activity. However, a significant research gap exists, as these studies rarely include non-cancerous cell lines to establish a selectivity index.

One study on an aqueous extract of the Solanum torvum stem did show mild toxicity towards normal Vero cells while being effective against the MCF-7 breast cancer cell line, suggesting that some components of the plant may possess the desired selectivity[1]. However, without data on the isolated compounds, it is impossible to attribute this effect to a specific torvoside.

Below is a summary of the reported cytotoxic activities of various steroidal glycosides isolated from Solanum torvum against cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Neochlorogenin 6-O-β-D-quinovopyranosideSK-LU-17.89 ± 0.87[Le Canh et al., 2020][2]
HepG210.11 ± 0.98[Le Canh et al., 2020][2]
MCF-712.43 ± 1.12[Le Canh et al., 2020][2]
T2415.65 ± 1.34[Le Canh et al., 2020][2]
Neochlorogenin 6-O-α-L-rhamnopyranosyl-(1→3)-β-D-quinovopyranosideSK-LU-118.24 ± 1.55[Le Canh et al., 2020][2]
HepG221.76 ± 2.01[Le Canh et al., 2020][2]
MCF-725.43 ± 2.19[Le Canh et al., 2020][2]
T2429.87 ± 2.54[Le Canh et al., 2020][2]
Torvoside MA549> 40[Lu et al., 2009][3]
HCT-116> 40[Lu et al., 2009][3]
Torvoside NA54910.2[Lu et al., 2009][3]
HCT-11612.4[Lu et al., 2009][3]
Torvoside RSK-LU-114.18 ± 1.12 µg/mL[Ho et al., 2020][4]
HepG225.67 ± 2.03 µg/mL[Ho et al., 2020][4]
MCF-738.45 ± 3.11 µg/mL[Ho et al., 2020][4]
T2442.19 ± 3.56 µg/mL[Ho et al., 2020][4]
Torvoside QSK-LU-135.78 ± 2.87 µg/mL[Ho et al., 2020][4]
HepG251.23 ± 4.12 µg/mL[Ho et al., 2020][4]
MCF-776.98 ± 6.23 µg/mL[Ho et al., 2020][4]
T2489.31 ± 7.89 µg/mL[Ho et al., 2020][4]
Unnamed Steroidal Glycoside 1A375 (Melanoma)30[Li et al., 2014][5]
Unnamed Steroidal Glycoside 2A375 (Melanoma)100[Li et al., 2014][5]
Unnamed Steroidal Glycoside 3A375 (Melanoma)120[Li et al., 2014][5]
Unnamed Steroidal Glycoside 4A375 (Melanoma)260[Li et al., 2014][5]

Note: IC50 values are reported as published; direct comparison between studies may be affected by different experimental conditions. µg/mL to µM conversion requires molecular weight of the specific compound.

Addressing the Research Gap: A Proposed Workflow for Selectivity Evaluation

To ascertain the therapeutic potential of this compound or any related compound, a systematic evaluation of its selectivity is imperative. The following workflow outlines the necessary steps to compare its effects on cancer cells versus normal cells.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies (for selective compounds) cluster_2 Outcome A Compound Isolation (e.g., this compound) B Select Cell Lines: - Panel of Cancer Cells (e.g., MCF-7, A549) - Normal, Non-cancerous Cells (e.g., MCF-10A, Beas-2B) A->B C Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values for all cell lines C->D E Calculate Selectivity Index (SI) SI = IC50 (Normal Cell) / IC50 (Cancer Cell) D->E F Decision Point: Is SI > 2? E->F G Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) F->G Yes K Low Selectivity: Discard or Modify F->K No H Cell Cycle Analysis (Propidium Iodide Staining) G->H I Signaling Pathway Analysis (Western Blot for key proteins like Caspases, Bcl-2, Bax) H->I J Candidate for Further Preclinical Study I->J

Caption: Proposed experimental workflow for evaluating the selectivity of a test compound.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the IC50 of this compound on a panel of adherent cancer and normal cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2) and normal cell lines (e.g., MCF-10A, Beas-2B, primary fibroblasts).

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well microtiter plates.

  • Multichannel pipette and microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 to 100 µM). Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol helps to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound at IC50 concentration for 24 or 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the culture dish. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Potential Mechanism of Action: Induction of Apoptosis

The primary mechanism by which many natural cytotoxic compounds, including steroidal glycosides, exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[6] While the specific pathway for this compound is unconfirmed, the intrinsic (mitochondrial) pathway is a common route.[7][8]

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway A This compound (or other steroidal glycoside) B Cellular Stress A->B C Activation of BH3-only proteins (e.g., Bid, Bim) B->C D Inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) C->D E Activation of pro-apoptotic proteins (Bax, Bak) C->E D->E releases inhibition F Mitochondrial Outer Membrane Permeabilization (MOMP) E->F G Release of Cytochrome c from mitochondria F->G H Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) G->H I Activation of Caspase-9 H->I J Activation of Effector Caspases (Caspase-3, -6, -7) I->J K Cleavage of cellular substrates (e.g., PARP) J->K L Apoptosis (Cell Shrinkage, DNA Fragmentation) K->L

Caption: A representative diagram of the intrinsic apoptosis pathway.

This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspase enzymes, culminating in the execution phase of apoptosis. The selectivity of a compound may arise from cancer cells often being "primed" for apoptosis, making them more susceptible to agents that disrupt the delicate balance between pro- and anti-apoptotic proteins like those in the Bcl-2 family.

References

Reproducibility of Torvoside D's Biological Effects: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the data available for the biological effects of the isolated steroidal glycoside, Torvoside D. While numerous studies have investigated the pharmacological properties of extracts from Solanum torvum, the plant from which this compound is derived, and other isolated compounds, specific quantitative data on the biological activity of this compound remains elusive. This absence of data from independent studies makes it impossible to conduct a comparative analysis of the reproducibility of its biological effects.

Extracts from Solanum torvum have been reported to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antiviral properties. Research has led to the isolation and characterization of various steroidal glycosides from this plant, with many of these compounds being evaluated for their pharmacological potential. However, the focus of these investigations has largely been on other torvosides and related molecules.

For instance, studies have detailed the cytotoxic activities of compounds such as Torvoside M and Torvoside N against various human cancer cell lines. Similarly, the anti-inflammatory and antiviral effects of other isolated compounds like Torvoside H and Torvanol A have been documented, with specific IC50 values reported. In contrast, while this compound is often listed among the compounds isolated from Solanum torvum, subsequent biological activity screening in these publications does not include data for this specific molecule.

The lack of available quantitative data for this compound from at least two independent research groups prevents the creation of a comparative guide to assess the reproducibility of its biological effects. Such an analysis would require multiple data points from different studies to compare methodologies and outcomes.

Therefore, for researchers, scientists, and drug development professionals interested in the potential of this compound, the primary takeaway is the current void in the scientific literature. Further research is critically needed to isolate this compound in sufficient quantities for biological screening and to subsequently publish these findings. This foundational work is a prerequisite for any future analysis of the reproducibility of its biological effects and an essential step in evaluating its potential as a therapeutic agent. Until such studies are conducted and their results are published, a meaningful comparison and assessment of the reproducibility of this compound's biological effects cannot be compiled.

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Torvoside D

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Torvoside D. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a steroidal glycoside and may exhibit cytotoxic properties, it is imperative to handle it with the appropriate personal protective equipment to minimize exposure.[1][2] Occupational exposure to cytotoxic drugs can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] Therefore, a comprehensive PPE strategy is the first line of defense.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-tested, powder-free gloves (e.g., nitrile) meeting ASTM D6978 standards. The outer glove should be worn over the gown cuff, and the inner glove underneath.[3]Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Gown Disposable, lint-free, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). It should close in the back.[3]Protects skin and personal clothing from contamination.
Eye Protection Chemical safety goggles or a full-face shield.[2][4]Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powder form or creating solutions where aerosols may be generated.[5]Minimizes the risk of inhaling aerosolized particles.
Additional Protection Disposable shoe covers and head cover.Prevents the spread of contamination outside of the immediate work area.

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain safety and experimental integrity. The following workflow outlines the key steps from preparation to disposal.

This compound Handling Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (e.g., Chemical Fume Hood) don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh Enter Handling Area dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Post-Experiment dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Figure 1: this compound Handling Workflow

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential aerosols or dust.

    • Assemble all necessary materials, including the compound, solvents, and experimental apparatus, within the designated area before starting.

    • Don the complete personal protective equipment as specified in the table above.

  • Handling:

    • When weighing the solid compound, do so carefully on a tared weigh paper or in a container to minimize the generation of dust.

    • If preparing a solution, add the solvent to the container with the pre-weighed this compound slowly to avoid splashing.

    • Conduct all experimental procedures within the designated containment area.

  • Cleanup:

    • Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., a detergent solution followed by a disinfectant).

    • All disposable materials, including gloves, gowns, and cleaning materials, should be considered contaminated waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and cleaning materials, must be segregated as cytotoxic waste.

  • Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.

  • Disposal Route: Dispose of the cytotoxic waste in accordance with your institution's and local regulations for chemical and cytotoxic waste. This typically involves incineration at high temperatures.

  • Decontamination of Reusable Items: Any reusable glassware or equipment should be decontaminated by soaking in a suitable cleaning solution before being washed and reused.

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.